molecular formula C13H16N2O2S B2671330 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 15850-86-9

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

カタログ番号: B2671330
CAS番号: 15850-86-9
分子量: 264.34
InChIキー: CKJWYIYHFAJCLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a synthetic benzothiazole derivative intended for research and development applications exclusively. This compound is part of a class of molecules known for their significant potential in antimicrobial research. Recent studies on structurally similar N-(6-substituted-1,3-benzothiazol-2-yl) acetamide compounds have demonstrated potent antibacterial and antifungal activities, showing promising results against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as gram-negative strains including Escherichia coli and Pseudomonas aeruginosa . The proposed mechanism of action for this chemical family involves the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication, as supported by molecular docking studies performed with software such as V-life MDS 3.5 against protein targets like DNA gyrase (PDB: 3G75) . The 6-ethoxy substitution on the benzothiazole ring, a feature present in this compound, is a common pharmacophore associated with enhanced biological activity and improved pharmacokinetic properties in drug discovery efforts. Researchers can utilize this compound as a key intermediate or lead molecule in the synthesis of novel antimicrobial agents or for further investigation into structure-activity relationships (SAR). Please note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

特性

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-17-9-5-6-10-11(7-9)18-13(14-10)15-12(16)8(2)3/h5-8H,4H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJWYIYHFAJCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Benzothiazole Derivative

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a synthetic compound featuring a benzothiazole core, a scaffold of significant interest in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The specific structure of the title compound, particularly its substitution at the 2-position with a 2-methylpropanamide group and a 6-ethoxy group, suggests a potential for unique interactions with biological targets.

Notably, the compound shares a close structural resemblance to Ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide), a known carbonic anhydrase (CA) inhibitor used in the treatment of glaucoma and other conditions.[1] This structural similarity forms the basis of our primary hypothesis: that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide may act as an inhibitor of carbonic anhydrase.

This guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of this compound. The experimental plan is designed as a tiered approach, beginning with the primary hypothesis of CA inhibition and expanding to broader screenings for other well-documented activities of the benzothiazole class. The methodologies described are intended to be robust, reproducible, and provide a clear, data-driven understanding of the compound's biological activity at a molecular and cellular level.

Part 1: Primary Hypothesis: Characterization of Carbonic Anhydrase Inhibition

The primary investigation will focus on determining if N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide inhibits carbonic anhydrase activity. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in various physiological processes.[3] Their inhibition is a validated therapeutic strategy.[1]

Rationale for Experimental Choice

Given the structural similarity to Ethoxzolamide, a direct assessment of CA inhibition is the logical starting point. We will employ a well-established colorimetric assay that measures the esterase activity of CA.[4] This method is suitable for high-throughput screening and provides a quantitative measure of inhibition.[5] For more detailed kinetic analysis, a stopped-flow spectrophotometry method can be utilized to monitor the CO2 hydration reaction directly.[6][7]

Experimental Workflow: CA Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare stock solution of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide in DMSO Plate_Setup Plate Setup: 1. Test Compound (serial dilutions) 2. Positive Control (Acetazolamide) 3. Enzyme Control (No inhibitor) 4. Blank (No enzyme) Compound_Prep->Plate_Setup Enzyme_Prep Prepare human Carbonic Anhydrase II (hCA II) enzyme solution in assay buffer Enzyme_Prep->Plate_Setup Substrate_Prep Prepare p-nitrophenyl acetate (pNPA) substrate solution Reaction_Start Initiate reaction by adding pNPA substrate Substrate_Prep->Reaction_Start Acetazolamide_Prep Prepare Acetazolamide (positive control) stock solution Acetazolamide_Prep->Plate_Setup Incubation Pre-incubate enzyme with compound/controls Plate_Setup->Incubation Incubation->Reaction_Start Kinetic_Read Measure absorbance at 405 nm kinetically for 15-30 min Reaction_Start->Kinetic_Read Rate_Calc Calculate reaction rate (ΔAbs/min) for each well Kinetic_Read->Rate_Calc IC50_Calc Plot % inhibition vs. log[concentration] and determine IC50 value Rate_Calc->IC50_Calc

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Experimental Protocol: Colorimetric CA Inhibition Assay

This protocol is adapted from established methods for measuring the esterase activity of carbonic anhydrase.[4][5]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Enzyme Solution: Reconstitute purified human carbonic anhydrase II (hCA II) in assay buffer to a final concentration that yields a linear reaction rate for at least 15 minutes.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile.

    • Test Compound: Prepare a 10 mM stock solution of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide in DMSO. Create a series of dilutions in assay buffer.

    • Positive Control: Prepare a stock solution of Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of assay buffer to the inhibitor wells.

    • Add 180 µL of assay buffer to the enzyme control wells.

    • Add 190 µL of assay buffer to the blank wells.

    • Add 10 µL of the hCA II enzyme solution to the inhibitor and enzyme control wells.

    • Add 10 µL of the test compound dilutions or positive control to the respective inhibitor wells.

    • Add 10 µL of DMSO to the enzyme control wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume in each well will be 200 µL.

  • Data Acquisition and Analysis:

    • Immediately measure the increase in absorbance at 405 nm in a microplate reader in kinetic mode, recording every minute for 15-30 minutes.

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Expected Data and Interpretation

The primary outcome will be the IC₅₀ value. A potent inhibitor will have a low IC₅₀ value, typically in the nanomolar to low micromolar range.

CompoundTargetPredicted IC₅₀ (µM)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamidehCA IITo be determined
Acetazolamide (Positive Control)hCA II0.01 - 0.1

A low IC₅₀ value would strongly support the hypothesis that the compound is a carbonic anhydrase inhibitor. Further studies could then be conducted to determine the mode of inhibition (e.g., competitive, non-competitive) and selectivity against different CA isoforms.

Part 2: Broader Mechanistic Screening: Antiproliferative and Cytotoxic Effects

Many benzothiazole derivatives have demonstrated potent anticancer activity by inducing apoptosis or arresting the cell cycle.[8][9][10] Therefore, a secondary screening cascade to evaluate the antiproliferative and cytotoxic effects of the compound is a critical step in building a comprehensive mechanistic profile.

Rationale for Experimental Choice

The initial assessment of anticancer activity will be performed using the MTT assay, a robust and widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12] If significant antiproliferative activity is observed, further assays will be conducted to determine if the mechanism involves the induction of apoptosis. This will be investigated by measuring the activity of executioner caspases (caspase-3 and -7) and assessing mitochondrial membrane potential.[13][14]

Experimental Workflow: Cytotoxicity and Apoptosis Induction

G cluster_prep Cell Culture & Treatment cluster_mtt MTT Assay for Viability cluster_apoptosis Apoptosis Assays (if GI50 is significant) Cell_Culture Culture selected cancer cell lines (e.g., MCF-7, A549, HepG2) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of the test compound for 24, 48, 72h Cell_Seeding->Compound_Treatment MTT_Add Add MTT reagent to each well Compound_Treatment->MTT_Add MTT_Incubate Incubate for 2-4 hours MTT_Add->MTT_Incubate Formazan_Solubilize Add solubilization solution MTT_Incubate->Formazan_Solubilize MTT_Read Read absorbance at 570 nm Formazan_Solubilize->MTT_Read GI50_Calc Calculate GI50 (Growth Inhibition 50) MTT_Read->GI50_Calc Caspase_Assay Caspase-Glo® 3/7 Assay (Luminescence) GI50_Calc->Caspase_Assay Proceed if potent MMP_Assay JC-1 Assay for Mitochondrial Membrane Potential (Fluorescence) GI50_Calc->MMP_Assay Proceed if potent Apoptosis_Analysis Quantify apoptosis induction Caspase_Assay->Apoptosis_Analysis MMP_Assay->Apoptosis_Analysis

Caption: Workflow for assessing antiproliferative and apoptotic effects.

Detailed Experimental Protocols

This protocol is based on standard methodologies for the MTT assay.[15]

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide or a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ (the concentration that inhibits cell growth by 50%).

This "add-mix-measure" protocol is adapted from the manufacturer's instructions (Promega).[13][16]

  • Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspases-3 and -7, a hallmark of apoptosis.

This protocol is based on standard methods for using the JC-1 fluorescent probe.[14][17]

  • Cell Plating and Treatment: Plate and treat cells in a black-walled, clear-bottom 96-well plate. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: Prepare a JC-1 staining solution in cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells with assay buffer.

  • Data Acquisition: Measure the fluorescence using a fluorescence microplate reader. Read the green fluorescence (monomers, indicating depolarized membranes) at ~530 nm and the red fluorescence (aggregates, indicating healthy polarized membranes) at ~590 nm.

  • Analysis: A decrease in the red/green fluorescence ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential, another key event in the intrinsic pathway of apoptosis.

Expected Data and Interpretation

Results from these assays will determine if the compound has antiproliferative effects and whether these are mediated by apoptosis.

AssayEndpointInterpretation of a Positive Result
MTT Assay GI₅₀ (µM)A low GI₅₀ value indicates potent growth inhibitory activity.
Caspase-Glo® 3/7 Assay Fold-increase in luminescenceIncreased luminescence signifies the activation of executioner caspases, indicating apoptosis.
JC-1 Assay Decrease in Red/Green fluorescence ratioA decreased ratio points to mitochondrial membrane depolarization, a key step in intrinsic apoptosis.

If the compound induces both caspase activation and mitochondrial membrane depolarization, it would strongly suggest that its antiproliferative mechanism involves the induction of the intrinsic apoptotic pathway.

Part 3: Secondary Screening: Antimicrobial Activity

The benzothiazole scaffold is also present in numerous compounds with antibacterial and antifungal properties.[18][19] A final tier of in vitro testing will explore this potential activity.

Rationale for Experimental Choice

The standard method for determining the in vitro activity of a new antimicrobial agent is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[20] This method is quantitative, reproducible, and provides a clear endpoint for assessing antimicrobial potency against a panel of clinically relevant bacteria and fungi.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[20][21]

  • Organism Preparation: Prepare standardized inocula of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Compound Preparation: Prepare serial two-fold dilutions of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized suspension of the test organism. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for each organism (e.g., 35°C for 18-24 hours for bacteria).

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Expected Data and Interpretation

The MIC value is the key data point from this assay.

OrganismTypePredicted MIC (µg/mL)
Staphylococcus aureusGram-positiveTo be determined
Escherichia coliGram-negativeTo be determined
Candida albicansFungusTo be determined

Low MIC values (typically ≤16 µg/mL) would indicate that the compound has significant antimicrobial activity and warrants further investigation as a potential anti-infective agent.

Data Synthesis and Proposed Mechanism of Action

The data from these three tiers of investigation will be synthesized to construct a comprehensive in vitro mechanistic profile for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide.

  • Scenario 1: Selective Carbonic Anhydrase Inhibitor: If the compound has a potent IC₅₀ against hCA II but shows no significant activity in the antiproliferative or antimicrobial assays (GI₅₀ and MIC > 50 µM), its primary mechanism of action would be defined as CA inhibition.

  • Scenario 2: Apoptosis-Inducing Anticancer Agent: If the compound exhibits a potent GI₅₀ against cancer cell lines, coupled with strong evidence of caspase activation and mitochondrial membrane depolarization, its mechanism would be characterized as an inducer of intrinsic apoptosis. Its CA inhibitory activity might be a secondary or off-target effect.

  • Scenario 3: Broad-Spectrum Antimicrobial: If the compound shows low MIC values against bacteria and/or fungi but is not a potent CA inhibitor or cytotoxic agent, its primary mechanism would be classified as antimicrobial.

  • Scenario 4: Multi-Target Activity: The compound could exhibit potent activity across multiple assays (e.g., a potent CA inhibitor that also induces apoptosis in cancer cells). In this case, it would be classified as a multi-target agent, and further studies would be required to determine if these activities are linked or independent.

Conclusion

This technical guide presents a structured, hypothesis-driven approach to elucidating the in vitro mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide. By systematically investigating its potential as a carbonic anhydrase inhibitor, an antiproliferative agent, and an antimicrobial compound, a clear and scientifically rigorous understanding of its biological activity can be achieved. The proposed workflows and protocols are grounded in established, validated methodologies, ensuring the generation of high-quality, interpretable data. The results of this investigation will be crucial in guiding the future development of this promising benzothiazole derivative for potential therapeutic applications.

References

  • Uslu, H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Bio-protocol. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Çiftçi, G. A., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Cancer Management and Research. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Çiftçi, G. A., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). JC-1 MitoMP Detection Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]

  • Long, B. M., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology. Available at: [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Kaur, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Retrieved from [Link]

  • Eisl, I., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]

  • Thayyullathil, F., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Martínez-Alvarez, D. M., et al. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules. Available at: [Link]

  • Vashishtha, T., et al. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Smeulders, M. J., et al. (1999). Stopped-flow spectrophotometry to measure carbonic anhydrase activity... ResearchGate. Available at: [Link]

  • Zhao, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link]

  • Zhao, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Shaik, O. B., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Retrieved from [Link]

  • Ge, Y., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Available at: [Link]

  • Akdeniz, A., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Combinatorial Science. Available at: [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

Sources

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide: Comprehensive Physicochemical Profiling and Analytical Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 2-aminobenzothiazole scaffold is recognized as a highly privileged structure due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide (also known as N-(6-ethoxy-1,3-benzothiazol-2-yl)isobutyramide) represents a strategically designed derivative. By functionalizing the core with a 6-ethoxy group and acylating the 2-amine with an isobutyryl moiety, the molecule achieves an optimal balance of lipophilicity and steric bulk.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a synthetic exercise, but as a holistic workflow where structural design dictates physicochemical behavior, which in turn governs biological efficacy and target engagement[3].

Physicochemical Properties & Molecular Weight

Understanding the quantitative physicochemical metrics of a compound is the first step in predicting its pharmacokinetic behavior. The properties of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide strictly adhere to Lipinski’s Rule of Five, making it an excellent candidate for small-molecule drug development.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication
Molecular Formula C₁₃H₁₆N₂O₂SDefines the structural core and heteroatom distribution.
Molecular Weight 264.35 g/mol Well below the 500 Da threshold, ensuring favorable oral bioavailability and diffusion.
Exact Mass 264.0933 DaCritical metric for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 1The amide (NH) acts as a highly directional donor for target pocket binding.
Hydrogen Bond Acceptors 4The amide (O), ethoxy (O), and thiazole (N, S) enhance aqueous solubility and receptor interaction.
Topological Polar Surface Area (TPSA) ~58.1 ŲIdeal for membrane permeability; highly favorable for crossing the blood-brain barrier (BBB).

Experimental Workflow: Synthesis & Validation

To ensure trustworthiness, the synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide must be treated as a self-validating system. This means the chemical generation of the molecule is tightly coupled with orthogonal analytical techniques (HPLC-HRMS and NMR) to unequivocally prove structural integrity and purity.

SynthesisWorkflow Step1 Precursor Preparation 6-ethoxy-1,3-benzothiazol-2-amine Step2 Acylation Reaction Isobutyryl Chloride + Pyridine Step1->Step2 Step3 Purification Liquid-Liquid Extraction & Recrystallization Step2->Step3 Step4 Analytical Validation HPLC-MS & 1H/13C NMR Step3->Step4

Figure 1: Experimental workflow for the synthesis and orthogonal validation of the benzothiazole derivative.

Methodology 1: Chemical Synthesis via Acylation

Objective: To selectively acylate the exocyclic amine of the benzothiazole core without inducing ring-opening or polymerization.

  • Precursor Solubilization: Dissolve 1.0 equivalent of 6-ethoxy-1,3-benzothiazol-2-amine in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM prevents the premature hydrolysis of the highly reactive acid chloride used in the next step.

  • Base Addition: Add 1.5 equivalents of anhydrous pyridine (or triethylamine) to the solution and cool the mixture to 0°C in an ice bath.

    • Causality: Pyridine acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the starting amine, which would otherwise halt the nucleophilic attack[1]. Cooling minimizes exothermic degradation.

  • Acylation: Dropwise, add 1.1 equivalents of isobutyryl chloride over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and recrystallize the crude product from an ethanol/water mixture to yield the pure amide.

Methodology 2: Orthogonal Analytical Validation

Objective: To establish a self-validating proof of identity and purity.

  • HPLC-HRMS (High-Resolution Mass Spectrometry):

    • Protocol: Inject the sample onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an ion-pairing agent, sharpening chromatographic peaks while simultaneously facilitating the protonation of the thiazole nitrogen for robust positive electrospray ionization (+ESI). The expected [M+H]⁺ peak must align with 265.1011 m/z (based on the exact mass of 264.0933 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve the purified compound in DMSO-d₆ and acquire ¹H and ¹³C spectra.

    • Causality: DMSO-d₆ is chosen because it disrupts intermolecular hydrogen bonding, providing a sharp, distinct singlet for the highly deshielded amide proton (~10-12 ppm), confirming successful acylation.

Biological Relevance & Mechanism of Action

Benzothiazole derivatives are well-documented for their ability to interface with critical biological targets. Specifically, lipophilic amides of 2-aminobenzothiazoles have shown profound efficacy as antimicrobial agents by targeting the Dihydropteroate Synthase (DHPS) enzyme, a critical component of the bacterial folate biosynthesis pathway[3][4].

The isobutyryl group in N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide provides specific steric bulk that allows the molecule to anchor deeply into hydrophobic pockets of target enzymes, while the thiazole core participates in crucial arene-H and π-π stacking interactions[3].

MechanismOfAction Ligand N-(6-ethoxy-1,3-benzothiazol-2-yl) -2-methylpropanamide Target Dihydropteroate Synthase (DHPS) Enzyme Target Ligand->Target Binds Active Site Inhibition Competitive Inhibition (Arene-H Interactions) Target->Inhibition Induces Folate Folate Biosynthesis Pathway Blockade Inhibition->Folate Disrupts Outcome Bacteriostatic / Antimicrobial Efficacy Folate->Outcome Results in

Figure 2: Proposed logical relationship for benzothiazole-mediated DHPS inhibition and antimicrobial efficacy.

By integrating robust synthetic methodologies with stringent physicochemical profiling, researchers can confidently utilize N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide as a highly reliable scaffold in advanced drug discovery pipelines.

References

  • Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates Source: MDPI URL
  • Source: Royal Society of Chemistry (RSC)
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme Source: MDPI URL
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole Source: NIH / PMC URL

Sources

In Vitro Biological Activity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide: A Technical Guide to E3 Ubiquitin Ligase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted protein degradation has revolutionized modern pharmacology. At the forefront of this paradigm are small-molecule modulators of the Ubiquitin-Proteasome System (UPS). This technical whitepaper provides an in-depth analysis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide (also known as N-(6-ethoxybenzo[d]thiazol-2-yl)isobutyramide), a privileged benzothiazole derivative identified as a potent E3 ubiquitin ligase inhibitor [1]. Designed for researchers and drug development professionals, this guide dissects the compound's mechanistic grounding, details its in vitro pharmacological profile, and establishes self-validating experimental architectures for evaluating its biological activity.

Mechanistic Grounding: Modulating the Ubiquitin-Proteasome System

The UPS is the primary cytosolic machinery for ATP-dependent protein degradation, orchestrating the turnover of proteins involved in cell cycle regulation, apoptosis, and signal transduction [3]. The ubiquitination cascade relies on a tripartite enzymatic relay:

  • E1 (Activating Enzyme) : Activates ubiquitin via an ATP-dependent thioester bond.

  • E2 (Conjugating Enzyme) : Receives the activated ubiquitin.

  • E3 (Ubiquitin Ligase) : Confers substrate specificity, bridging the E2-ubiquitin complex and the target protein to facilitate polyubiquitination [3, 4].

Structural Rationale of the Benzothiazole Scaffold

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide disrupts this cascade at the terminal, most specific step: the E3 ligase[2]. The benzothiazole core acts as a rigid, planar pharmacophore that intercalates into the hydrophobic binding pockets of specific E3 ligases. The 6-ethoxy substitution enhances lipophilic interactions, while the 2-methylpropanamide (isobutyramide) moiety provides essential hydrogen bond donor/acceptor vectors required for allosteric or active-site blockade [2]. By inhibiting the E3 ligase, the compound prevents the polyubiquitination of target proteins, rescuing them from 26S proteasome-mediated degradation [2].

UPS_Pathway E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Target Substrate Protein E3->Target Polyubiquitination Proteasome 26S Proteasome (Degradation) Target->Proteasome Recognition Inhibitor N-(6-ethoxy...)-2-methylpropanamide Inhibitor->E3 Active Site / Allosteric Blockade

Fig 1. Mechanism of E3 ubiquitin ligase inhibition by the benzothiazole derivative in the UPS.

In Vitro Pharmacological Profiling

As an Application Scientist, I emphasize that a compound's value lies in its selectivity. Broad-spectrum UPS inhibition (e.g., targeting E1 or the proteasome directly) is highly cytotoxic. The therapeutic index of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide stems from its specificity for E3 ligases over upstream E1/E2 enzymes [2, 4].

Quantitative Data Summaries

The following tables summarize representative benchmark data for this class of benzothiazole inhibitors, demonstrating the required pharmacological profile for advancing a hit compound to lead optimization.

Table 1: Representative Biochemical Selectivity Profiling

Target EnzymeAssay FormatIC50 (µM)95% Confidence Interval
Target E3 Ligase TR-FRET0.450.38 - 0.52
Off-Target E3 LigaseTR-FRET> 50.0N/A
E1 Activating EnzymeAMP-Glo Assay> 100.0N/A
E2 Conjugating EnzymeThioester Cleavage> 100.0N/A

Table 2: Cellular Target Engagement & Stabilization Metrics

Cell LineSubstrate ProteinVehicle Half-life (h)Inhibitor Treated Half-life (h)Fold Stabilization
HCT116Target Substrate1.24.84.0x
HeLaTarget Substrate0.93.53.8x
HEK293TTarget Substrate1.55.23.4x

Advanced Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following workflows detail the causality behind our experimental choices and the built-in controls required to eliminate false positives.

Protocol A: Cell-Free TR-FRET Ubiquitination Assay

Objective : Quantify the biochemical IC50 of the compound against the target E3 ligase. Causality of Design : Traditional ELISA-based ubiquitination assays suffer from high background noise and require multiple wash steps that can disrupt low-affinity inhibitor-target interactions. Time-Resolved FRET (TR-FRET) is homogeneous (wash-free) and utilizes long-emission fluorophores (Europium cryptate) to bypass the auto-fluorescence commonly exhibited by benzothiazole derivatives.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a master mix containing 50 nM E1, 500 nM E2, 100 nM Target E3 ligase, and 2 µM biotinylated-ubiquitin in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Note: DTT is critical to keep the active site cysteines of E1/E2 reduced.

  • Compound Incubation : Dispense the master mix into a 384-well plate. Add N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide in a 10-point dose-response curve (0.001 µM to 100 µM). Incubate at 4°C for 15 minutes to allow pre-equilibration.

  • Reaction Initiation : Add 100 µM ATP and the specific substrate protein to initiate the ubiquitination cascade. Incubate at 37°C for 60 minutes. Causality: Adding ATP last synchronizes the reaction across all wells.

  • Termination & Detection : Add the detection buffer containing EDTA (50 mM), Europium-labeled anti-substrate antibody (donor), and Streptavidin-APC (acceptor). Read the plate using a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm / 665 nm).

Self-Validating Architecture :

  • Negative Control (Quench) : Wells receiving EDTA prior to ATP addition. EDTA chelates Mg2+ (an essential E1 cofactor), ensuring the baseline FRET signal is strictly dependent on de novo ubiquitination.

  • Orthogonal Validation : Any compound exhibiting an IC50 < 1 µM is automatically queued for Western blot analysis to directly visualize polyubiquitin chains, ruling out optical interference (e.g., FRET quenching by the compound).

Protocol_Workflow Prep 1. System Assembly (E1, E2, E3, Tagged-Ub) Incubate 2. Compound Incubation (Pre-equilibration with Inhibitor) Prep->Incubate 15 min, 4°C Initiate 3. Reaction Initiation (ATP + Substrate Addition) Incubate->Initiate 30 min, 25°C Detect 4. TR-FRET Detection (Eu-Cryptate / APC Emission) Initiate->Detect 60 min, 37°C Validate 5. Orthogonal Validation (Western Blot for Poly-Ub Chains) Detect->Validate Hit Confirmation

Fig 2. Self-validating high-throughput TR-FRET workflow with orthogonal Western blot confirmation.

Protocol B: Cycloheximide (CHX) Chase Cellular Assay

Objective : Verify that the compound prevents the degradation of the E3 ligase's specific substrate in living cells. Causality of Design : Measuring steady-state protein levels via standard immunoblotting is insufficient; an increase in target concentration could result from off-target transcriptional upregulation rather than decreased degradation. By treating cells with Cycloheximide (a potent translation inhibitor), we isolate the degradation pathway, allowing precise calculation of the substrate's true half-life.

Step-by-Step Methodology :

  • Cell Seeding & Treatment : Seed HCT116 cells in 6-well plates at 3×105 cells/well. After 24 hours, treat with 5 µM of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide or DMSO vehicle for 4 hours.

  • Translation Blockade : Add 50 µg/mL Cycloheximide (CHX) to all wells.

  • Time-Course Harvesting : Lyse cells at discrete time points (0, 1, 2, 4, and 8 hours post-CHX addition) using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification : Perform SDS-PAGE and Western blotting for the target substrate. Normalize band intensities to a loading control (e.g., GAPDH) and plot exponential decay curves to determine the half-life.

Self-Validating Architecture :

  • Proteasome Inhibition Control : A parallel cohort is treated with 10 µM MG132 (a 26S proteasome inhibitor). If the benzothiazole compound genuinely inhibits the E3 ligase, the substrate's accumulation profile should mirror the MG132 cohort.

  • Transcriptional Control : Quantitative RT-qPCR of the substrate mRNA is performed in parallel to definitively rule out compound-induced transcriptional activation.

References

  • Rigel Pharmaceuticals, Inc. "WO2005037845 - BENZOTHIAZOLE AND THIAZOLE[5,5-B] PYRIDINE COMPOSITIONS AND THEIR USE AS UBIQUITIN LIGASE INHIBITORS". WIPO Patentscope. 1

  • Rigel Pharmaceuticals, Inc. "WO 2005/037845 A1". Googleapis.com (Patent Full Text). 2

  • AACR Journals. "The Ubiquitin-Proteasome System Meets Angiogenesis". Cancer Research. 3

  • SciSpace. "The ubiquitin system, disease, and drug discovery". Cellular and Molecular Life Sciences. 4

Sources

Decoding the Structure-Activity Relationship (SAR) of 6-Ethoxybenzothiazole Derivatives: A Multifaceted Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole ring is a highly privileged, bicyclic heterocyclic pharmacophore in medicinal chemistry. Among its functionalized derivatives, the 6-ethoxybenzothiazole scaffold stands out due to its unique physicochemical profile. The strategic placement of an ethoxy group (-OCH₂CH₃) at the C6 position fundamentally alters the molecule's electronic distribution, lipophilicity (LogP), and steric volume. This in-depth technical guide explores the Structure-Activity Relationship (SAR) of 6-ethoxybenzothiazole derivatives, detailing how specific C2-substitutions dictate their therapeutic efficacy across domains ranging from carbonic anhydrase inhibition to antidiabetic and anticancer applications.

Core Pharmacophore Analysis: The Role of the 6-Ethoxy Group

The biological activity of benzothiazole derivatives is highly sensitive to their substitution patterns[1]. The selection of a 6-ethoxy group over an unsubstituted or 6-methoxy variant is driven by three mechanistic imperatives:

  • Optimal Lipophilicity: The ethyl chain increases the partition coefficient, enhancing passive diffusion across lipid bilayers (e.g., cell membranes, blood-brain barrier) compared to shorter alkoxy chains.

  • Steric Anchoring: The ethoxy moiety provides a specific steric bulk that perfectly occupies solvent-exposed hydrophobic pockets within target enzymes, displacing ordered water molecules to provide an entropically driven increase in binding affinity[2].

  • Electronic Modulation: The oxygen atom acts as an electron-donating group via resonance, enriching the electron density of the benzothiazole π-system while simultaneously serving as a weak hydrogen-bond acceptor.

SAR Core 6-Ethoxybenzothiazole Scaffold Pos6 Position 6: Ethoxy Group (-OCH2CH3) Core->Pos6 Pos2 Position 2: Variable Substitutions Core->Pos2 Prop1 Increases Lipophilicity (LogP) Pos6->Prop1 Prop2 Hydrophobic Pocket Binding Pos6->Prop2 Sub1 -SO2NH2 (Ethoxzolamide) Pos2->Sub1 Sub2 -S-CH2-R (Thioethers) Pos2->Sub2 Sub3 -NH-Heterocycle (Piperazines) Pos2->Sub3 Act1 Carbonic Anhydrase Inhibition Prop2->Act1 Enhances Affinity Sub1->Act1 Act2 AMPK Activation (Antidiabetic) Sub2->Act2 Act3 Cytotoxicity / Anticancer Activity Sub3->Act3

Figure 1: SAR logic map of the 6-ethoxybenzothiazole scaffold and its therapeutic targets.

Key Therapeutic Domains & SAR Insights

Carbonic Anhydrase (CA) Inhibition

The most clinically significant 6-ethoxybenzothiazole derivative is Ethoxzolamide (6-ethoxybenzothiazole-2-sulfonamide)[3].

  • SAR Insight: The C2-sulfonamide group (-SO₂NH₂) is the primary pharmacophore, directly coordinating with the active-site Zn²⁺ ion of the carbonic anhydrase enzyme. However, it is the 6-ethoxy group that dictates the highly potent, non-selective inhibition across mammalian CA isoforms (I, II, IX, and XII)[2]. The ethoxy tail extends into the hydrophobic half of the CA active site, forming strong van der Waals interactions that lower the dissociation constant (Kd) significantly compared to the 6-unsubstituted counterparts (Ibrahim et al., 2015)[2].

Antidiabetic & Metabolic Regulation

Recent advancements have identified 6-ethoxybenzothiazole thioethers as potent antidiabetic agents.

  • SAR Insight: A specific derivative, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzothiazole, demonstrates remarkable efficacy in enhancing glucose uptake in L6 myotubes[4]. The SAR reveals that the 6-ethoxy substitution is absolutely critical for the activation of AMP-activated protein kinase (AMPK). The steric profile of the ethoxy group likely facilitates an allosteric interaction with the AMPK regulatory subunit, triggering a phosphorylation cascade that translocates GLUT4 transporters to the cell membrane[4].

AMPK Drug 6-Ethoxybenzothiazole Thioether AMPK AMPK Phosphorylation (Activation) Drug->AMPK Allosteric Binding GLUT4 GLUT4 Translocation AMPK->GLUT4 Signaling Cascade Glucose Enhanced Glucose Uptake (L6 Myotubes) GLUT4->Glucose Membrane Fusion

Figure 2: AMPK activation and GLUT4 translocation pathway by 6-ethoxybenzothiazole thioethers.

Anticancer & Cytotoxic Activity

Derivatives synthesized from 2-chloro-N-(6-ethoxybenzothiazole-2-yl)acetamide, specifically those incorporating a piperazine backbone, exhibit pronounced cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines[5].

  • SAR Insight: The piperazine moiety enhances aqueous solubility and provides a basic nitrogen for ionic interactions, while the 6-ethoxybenzothiazole core intercalates or binds to hydrophobic domains of cell-cycle regulatory proteins. Flow cytometry (FACS) analysis confirms that these specific derivatives induce apoptosis via cell cycle arrest at the subG1 phase[5]. Furthermore, 1,2,4-triazole hybrids bearing the 6-ethoxybenzothiazole moiety have shown over 50% inhibition of Matrix Metalloproteinase-9 (MMP-9) at 100 μg/mL, highlighting its role in preventing tumor metastasis[6].

Antimicrobial & Anthelmintic Applications

The fusion of the 6-ethoxybenzothiazole ring with 4-thiazolidinones yields compounds with potent antifungal activity, particularly against Candida albicans[7]. Additionally, ethyl-6-ethoxybenzothiazole-2-carbamate (Sch 18099) has been extensively evaluated for broad-spectrum anthelmintic activity, showing >95% efficacy against Strongylus vulgaris in domestic animals[8].

Quantitative Data Summary

Compound ClassC2 SubstitutionC6 SubstitutionPrimary TargetBiological EffectKey SAR Insight
Sulfonamides (Ethoxzolamide)-SO2NH2-OCH2CH3Carbonic Anhydrase (I, II, IX, XII)Diuretic, AntiglaucomaSulfonamide acts as a zinc-binder; 6-ethoxy fills the hydrophobic pocket, increasing potency[2].
Thioethers -S-CH2-Benzothiazole-OCH2CH3AMPKAntidiabetic (Glucose uptake)6-ethoxy is essential for AMPK activation and GLUT4 translocation in myotubes[4].
Piperazines -NH-CO-CH2-Piperazine-OCH2CH3Cell Cycle MachineryAnticancer (Cytotoxicity)Piperazine bulk enhances solubility; induces subG1 cell cycle arrest[5].
4-Thiazolidinones -NH-Thiazolidinone-OCH2CH3Fungal MembranesAntifungalThiazolidinone ring provides H-bond donors/acceptors; highly active against C. albicans[7].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of 6-ethoxybenzothiazole derivatives. Every step is designed as a self-validating system.

Protocol 1: Synthesis of 6-Ethoxybenzothiazole-2-sulfonamide (Ethoxzolamide)

This protocol relies on the oxidative condensation of a thiol to a sulfenamide, followed by controlled oxidation[9].

Step-by-Step Methodology:

  • Oxidative Condensation: Dissolve 0.1 mole of 6-ethoxy-2-mercaptobenzothiazole[10] in an alkaline ammonia solution. Gradually add an oxidizing agent (e.g., sodium hypochlorite) under vigorous stirring.

    • Causality & Control: The ammonia acts as the nitrogen source. Maintaining a strict stoichiometric ratio prevents the formation of unwanted disulfide dimers.

  • Intermediate Isolation: Filter the resulting solid, wash with cold water, and dry. Recrystallize from ethyl acetate.

    • Validation: The intermediate (6-ethoxybenzothiazole-2-sulfenamide) must exhibit a melting point of 140.5–143°C (decomposition) to proceed[9].

  • Permanganate Oxidation: Dissolve the sulfenamide in an inert polar solvent (e.g., acetone). Slowly add aqueous potassium permanganate (KMnO₄) dropwise.

    • Causality & Control:Critical Step. The temperature must be strictly maintained below 5°C using an ice bath. Thermal excursions above this threshold will cause oxidative cleavage of the delicate thiazole ring, destroying the pharmacophore[9].

  • Final Recovery: Treat the residual solution with charcoal, filter, and acidify with concentrated HCl. Recover the precipitated sulfonamide via filtration.

    • Validation: Recrystallize from an ethyl acetate-Skellysolve B mixture. The final Ethoxzolamide product is validated by a sharp melting point of 188–190.5°C and elemental analysis (Calculated: C, 41.85; H, 3.90; N, 10.85; S, 24.82)[9].

Synthesis Step1 6-Ethoxy-2-mercaptobenzothiazole (Starting Material) Step2 Oxidative Condensation (NH3 / Oxidant) Step1->Step2 Step3 6-Ethoxybenzothiazole-2-sulfenamide (Intermediate) Step2->Step3 Step4 KMnO4 Oxidation (Acetone, <5°C) Step3->Step4 Control1 Validation: Melting Point (140.5-143°C) Step3->Control1 Step5 Ethoxzolamide (Target Compound) Step4->Step5 Control2 Validation: Recrystallization (Ethyl Acetate, 188-190.5°C) Step5->Control2

Figure 3: Step-by-step synthetic workflow for 6-ethoxybenzothiazole-2-sulfonamide.

Protocol 2: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

To validate the biological activity of the synthesized sulfonamides, a stopped-flow kinetic assay is utilized to measure the inhibition of CO₂ hydration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red as a pH indicator. Prepare a saturated CO₂ solution (approx. 15 mM) as the substrate.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human Carbonic Anhydrase (e.g., hCA II) with varying concentrations of the 6-ethoxybenzothiazole derivative (10 nM to 100 µM, dissolved in 10% DMSO) for 15 minutes at 20°C.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with the saturated CO₂ solution in a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the isosbestic point of phenol red) to track the generation of H⁺ ions as CO₂ is converted to HCO₃⁻.

    • Causality & Control: The uncatalyzed hydration rate of CO₂ must be measured in the absence of the enzyme and subtracted from all test runs. Acetazolamide is run concurrently as a positive control. The 6-ethoxy group's hydrophobic interactions will reflect as a lower IC₅₀ value compared to standard inhibitors due to a decreased off-rate (k_off) from the enzyme pocket.

References

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Asian Journal of Research in Chemistry.

  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. International Journal of Novel Research and Development (IJNRD).

  • Gupta, Y. K., & Agarwal, S. C. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-ethoxybenzothiazole. Asian Journal of Research in Chemistry.

  • Synthesis of New 1,2,4-Triazole Derivatives and Investigation of Their Matrix Metalloproteinase-9 (MMP-9) Inhibition. Istanbul Medipol University.

  • Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. SciSpace.

  • Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.

  • US Patent 2868800A. (1959). 6-ethoxybenzothiazole-2-sulfonamide. Google Patents.

  • An evaluation of ethyl-6-ethoxybenzothiazole-2-carbamate (Sch 18099) for anthelmintic activity in domestic animals. (2009). Journal of Helminthology, Cambridge University Press.

  • 6-Ethoxy-2-benzothiazolesulfonamide (Ethoxzolamide) CAS 452-35-7. Sigma-Aldrich.

  • Ethoxzolamide. NIST Chemistry WebBook.

Sources

Pharmacokinetic profiling of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic candidate is paved with rigorous scientific evaluation. A molecule's intrinsic potency is but one part of the equation; its ability to reach the target site in sufficient concentration and for an appropriate duration—its pharmacokinetic (PK) profile—is what ultimately dictates its clinical potential. The benzothiazole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous compounds with diverse biological activities.[1] This guide focuses on a specific derivative, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, and delineates a comprehensive strategy for its complete pharmacokinetic characterization.

This document is not a mere collection of protocols. It is a strategic blueprint designed to generate a holistic understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] We will explore the causality behind each experimental choice, from the foundational bioanalytical method development to integrated in vivo studies, providing the robust data package necessary for informed decision-making in a drug development program. Our approach emphasizes self-validating systems, ensuring that the data generated is not only accurate but also defensible and interpretable.

Section 1: The Analytical Cornerstone: Bioanalytical Method Development and Validation

Before any meaningful pharmacokinetic data can be generated, a robust and reliable method for quantifying the analyte in complex biological matrices is paramount. The intrinsic sensitivity and specificity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) make it the gold standard for bioanalysis in drug discovery and development.[2]

Causality of Method Choice: Why LC-MS/MS?

The decision to employ LC-MS/MS is driven by the need for:

  • High Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of a specific precursor-to-product ion transition, effectively filtering out endogenous matrix components and ensuring that only the analyte of interest is quantified.

  • High Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the low nanogram or even picogram per milliliter range, which is essential for accurately defining the terminal elimination phase of a drug's concentration-time profile.[2]

  • Broad Applicability: The method can be adapted for various biological matrices, including plasma, urine, and tissue homogenates, providing a consistent analytical platform across different ADME studies.[3]

Experimental Protocol: LC-MS/MS Method for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide in Rat Plasma

This protocol outlines the steps for developing a method suitable for a preclinical rodent PK study.

Step 1: Analyte and Internal Standard (IS) Characterization

  • Obtain high-purity reference standards for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide and a suitable structural analog to serve as the internal standard (e.g., a stable-isotope-labeled version or a related benzothiazole).

  • Optimize mass spectrometer source parameters (e.g., ESI voltage, temperature, gas flows) by infusing a standard solution of the analyte and IS.

  • Determine the optimal precursor ion (typically [M+H]⁺) and identify the most stable and abundant product ions for the MRM transitions. For example, a hypothetical transition for the analyte might be m/z 279.1 > 207.1.

Step 2: Chromatographic Separation

  • Select a suitable HPLC column. A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) is a common starting point.[4]

  • Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) that provides a sharp, symmetrical peak for the analyte and separates it from any interfering matrix components.

  • Optimize the flow rate and gradient time to achieve a short run time (e.g., < 5 minutes) for high throughput.

Step 3: Sample Preparation

  • The goal is to efficiently extract the analyte from the plasma proteins. Protein precipitation is often the fastest and simplest method for discovery-phase studies.

  • Procedure: To 50 µL of rat plasma, add 150 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for injection onto the LC-MS/MS system.

Step 4: Method Validation

  • The method must be validated to ensure its reliability, following regulatory guidelines. Key parameters include:

    • Linearity: Establish a calibration curve over the expected concentration range (e.g., 1-2000 ng/mL) with an r² value > 0.99.[3]

    • Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% and accuracy (%RE) should be within ±15% at multiple quality control (QC) concentrations.

    • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous peaks interfere with the analyte or IS.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

    • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).[5]

Visualization: Bioanalytical Workflow

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MS_Opt MS Parameter Optimization LC_Dev LC Method Development MS_Opt->LC_Dev SP_Dev Sample Prep Development LC_Dev->SP_Dev Linearity Linearity & Range SP_Dev->Linearity Validated Method Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Accuracy->Stability Selectivity Selectivity Stability->Selectivity Sample_Prep Plasma Sample Preparation Selectivity->Sample_Prep Ready for Study Samples LCMS_Run LC-MS/MS Analysis Sample_Prep->LCMS_Run Data_Proc Data Processing & Quantification LCMS_Run->Data_Proc Solubility Aqueous Solubility (Kinetic & Thermodynamic) PPB Plasma Protein Binding (Equilibrium Dialysis) Solubility->PPB Prediction Prediction of In Vivo PK (Clearance, Bioavailability) Solubility->Prediction MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB->MetStab PPB->Prediction Permeability Permeability & Efflux (Caco-2, MDCK) MetStab->Permeability MetStab->Prediction Permeability->Prediction

Caption: A hierarchical approach to in vitro ADME screening.

Section 3: The Definitive Test: In Vivo Pharmacokinetic Study in Rats

While in vitro data is predictive, an in vivo study is the definitive experiment to understand how all ADME processes are integrated within a living system. The rat is a standard preclinical species for initial PK assessment. A study comparing intravenous (IV) and oral (PO) administration is essential for determining absolute oral bioavailability. [6]

Rationale and Experimental Design
  • IV Administration: Bypasses absorption, allowing for the direct determination of systemic clearance (CL) and volume of distribution (Vd). This arm serves as the 100% bioavailable reference.

  • PO Administration: Provides critical information on oral absorption, including the rate (Tmax) and extent (Cmax, AUC), and allows for the calculation of oral bioavailability (F%).

  • Study Design:

    • Animals: Male Sprague-Dawley rats (n=3-4 per group).

    • Formulation: A solution formulation is preferred to avoid dissolution-limited absorption (e.g., in a vehicle of 20% Solutol® HS 15 in water).

    • Dosing:

      • IV group: 1 mg/kg via tail vein injection.

      • PO group: 5 mg/kg via oral gavage.

    • Sampling: Serial blood samples (approx. 100 µL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis by the validated LC-MS/MS method.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix® WinNonlin®).

ParameterDescriptionHow It's Used
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedIndicates the speed of absorption.
AUC Area Under the concentration-time CurveRepresents the total systemic drug exposure.
Terminal elimination half-lifeDetermines dosing interval and time to steady-state.
CL ClearanceThe volume of plasma cleared of drug per unit time. A key indicator of elimination efficiency.
Vd Volume of DistributionApparent volume into which the drug distributes. High Vd suggests extensive tissue distribution.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as: (AUCPO/DosePO) / (AUCIV/DoseIV) x 100.
Representative Data Presentation

The following table presents hypothetical but realistic PK data for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, modeled after published data for similar compounds. [6]

Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg)
Cmax (ng/mL) 185 65
Tmax (h) 0.083 0.5
AUC0-last (ng*h/mL) 210 155
t½ (h) 2.5 2.8
CL (mL/min/kg) 79.4 -
Vd (L/kg) 17.1 -

| F% | - | 14.8% |

Interpretation: The hypothetical data suggests rapid clearance (CL of 79.4 mL/min/kg approaches hepatic blood flow in the rat) and a low oral bioavailability of 14.8%. This profile would indicate that the compound is likely subject to extensive first-pass metabolism in the liver and/or gut wall, a finding that would correlate well with high turnover in an in vitro liver microsome assay. [6]

Section 4: Understanding Elimination: Metabolism and Excretion

Identifying the primary routes of elimination and the structure of major metabolites is crucial for a complete PK profile. This knowledge helps explain the observed clearance and can uncover potential safety liabilities if metabolites are pharmacologically active or reactive.

Rationale for Metabolite Identification

Understanding metabolism helps to:

  • Confirm the mechanism of clearance (e.g., metabolic vs. renal).

  • Identify potential drug-drug interaction risks if specific CYP450 enzymes are involved.

  • Characterize metabolites to determine if they contribute to efficacy or toxicity.

Proposed Metabolic Pathways

Based on the structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, several common metabolic pathways can be predicted. High-resolution mass spectrometry would be used to confirm these transformations in samples from in vitro microsomal incubations and in vivo plasma and urine.

  • Phase I Reactions:

    • O-de-ethylation: Cleavage of the ethyl group from the ethoxy moiety to form a phenol, which can then be further conjugated.

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzothiazole ring system.

    • Amide Hydrolysis: Cleavage of the amide bond, though often a slower metabolic process.

  • Phase II Reactions:

    • Glucuronidation or Sulfation: Conjugation of the phenolic metabolite formed from O-de-ethylation to increase water solubility and facilitate excretion.

Visualization: Proposed Metabolic Map

Parent Parent Compound (N-(6-ethoxy...)-2-methylpropanamide) M1 M1: O-de-ethylated Metabolite (Phenol) Parent->M1 CYP450 (O-de-ethylation) M2 M2: Hydroxylated Metabolite Parent->M2 CYP450 (Hydroxylation) M3 M3: Glucuronide Conjugate M1->M3 UGTs (Glucuronidation) Excretion Excretion M2->Excretion Excretion (Urine, Feces) M3->Excretion Excretion (Urine, Feces)

Caption: Plausible metabolic pathways for the title compound.

Section 5: Integrated Summary and Path Forward

The comprehensive profiling outlined in this guide provides a clear, data-driven narrative of a compound's journey through the body. The integration of in vitro and in vivo data allows for a robust assessment of its pharmacokinetic characteristics. For our hypothetical profile of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, the evidence points towards a high-clearance compound with low oral bioavailability, likely driven by extensive first-pass metabolism.

This profile, while challenging, does not necessarily terminate a development program. The path forward would be guided by these findings and could include:

  • Medicinal Chemistry Efforts: Modify the structure to block the primary sites of metabolism (e.g., replacing the ethoxy group) to improve metabolic stability and enhance oral exposure.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Develop a PBPK model to simulate human PK based on the preclinical data, providing a more refined prediction for clinical trial design. [6]* Alternative Routes of Administration: If oral bioavailability cannot be improved, explore other routes, such as intravenous or transdermal, if the therapeutic indication allows.

By following this structured, scientifically-grounded approach, drug development professionals can efficiently characterize their lead candidates, understand their liabilities, and make informed decisions to advance the next generation of therapeutics.

References

  • Choi, H. Y., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available at: [Link]

  • Grewal, A. S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Taibah University for Science. Available at: [Link]

  • BioProcess International. (Date not available). Analytical Methods for Biologics. BioProcess International. Available at: [Link]

  • Tonon, M. A., & Bonato, P. S. (2012). Methods for the analysis of nonbenzodiazepine hypnotic drugs in biological matrices. Bioanalysis. Available at: [Link]

  • Vazvaei-Smith, F., et al. (2024). Best Practices and Recommendations for Non-Liquid Matrices Bioanalysis. The AAPS Journal. Available at: [Link]

  • Siddiqui, N., et al. (2007). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4- substituted benzamides: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals. Available at: [Link]

  • Khan, I., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Siddiqui, N., et al. (2008). N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Shaik, A. B., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Letters in Drug Design & Discovery. Available at: [Link]

  • Jo, S. J., et al. (2021). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Applied Sciences. Available at: [Link]

  • Çolak, F., et al. (Date not available). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

  • Sigma-Aldrich. (Date not available). 6-Ethoxy-2-benzothiazolesulfonamide. Sigma-Aldrich. Available at: [Link]

  • ManTech Publications. (2025). Modern Trends In Bioanalytical Techniques for Pharmacokinetic and Toxicokinetic Studies. Journal of Pharmaceutical Analysis and Drug Research. Available at: [Link]

  • Khokhlov, A. L., et al. (2023). Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats. Research Results in Pharmacology. Available at: [Link]

  • PubChem. (Date not available). N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide. PubChem. Available at: [Link]

  • Wanjari, P. M., et al. (Date not available). Synthesis, Characterization, In Vitro Antibacterial Activity of Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2- yl)carbamothioyl}. International Journal of Pharma Research & Review. Available at: [Link]

  • PubChem. (Date not available). 6-ethoxy-1,3-benzothiazole-2-sulfonamide. PubChem. Available at: [Link]

  • SpectraBase. (Date not available). N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-2-furamide. SpectraBase. Available at: [Link]

  • Asif, M. (2021). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Journal of the Indian Chemical Society. Available at: [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]

  • Varbanov, H. P., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. MDPI. Available at: [Link]

  • Benci, K., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Targeting the Translocator Protein (TSPO)

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide belongs to this versatile class of molecules. While direct receptor binding data for this specific compound is not extensively published, its structural features strongly suggest a potential interaction with the Translocator Protein (TSPO), an 18 kDa protein predominantly located on the outer mitochondrial membrane.[5][6][7][8]

TSPO is a compelling therapeutic and diagnostic target, with its expression being significantly upregulated in response to neuroinflammation, neurodegenerative diseases, and certain cancers.[5][6][9] Ligands that bind to TSPO have shown promise in modulating inflammatory responses and may serve as valuable tools for both therapeutic intervention and in vivo imaging of pathological processes in the central nervous system.[5][9] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the receptor binding affinity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, with a primary focus on its putative interaction with TSPO.

The Scientific Rationale: Why Focus on TSPO?

The decision to investigate the binding affinity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide for TSPO is grounded in several key observations:

  • Structural Analogs: Many known TSPO ligands feature a benzothiazole or a related heterocyclic core, indicating that this scaffold is conducive to binding within the TSPO active site.

  • Physicochemical Properties: The lipophilic nature of the benzothiazole ring and the presence of hydrogen bond acceptors and donors are consistent with the characteristics of molecules that can traverse the mitochondrial membrane and interact with TSPO.

  • Therapeutic Relevance: Given the established role of TSPO in a range of pathologies, confirming the compound's affinity for this receptor would immediately place it within a well-defined and highly significant area of drug discovery.[5][7]

This guide will, therefore, proceed with the hypothesis that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a TSPO ligand and will detail the necessary experimental procedures to validate this and quantify its binding affinity.

Methodology: A Step-by-Step Protocol for Determining Receptor Binding Affinity via Competitive Radioligand Binding Assay

The competitive radioligand binding assay is a robust and widely used method to determine the affinity of an unlabeled compound (the "competitor," in this case, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity for the same receptor.[10]

Experimental Workflow Diagram

G ReceptorPrep Receptor Source Preparation (e.g., mitochondrial fractions) TotalBinding Total Binding Tubes: Receptor + Radioligand ReceptorPrep->TotalBinding NSB Non-Specific Binding Tubes: Receptor + Radioligand + Excess Unlabeled Ligand ReceptorPrep->NSB Competition Competition Tubes: Receptor + Radioligand + Test Compound (Varying Conc.) ReceptorPrep->Competition RadioligandPrep Radioligand Preparation (e.g., [3H]PK 11195) RadioligandPrep->TotalBinding RadioligandPrep->NSB RadioligandPrep->Competition CompoundPrep Test Compound Preparation (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide) CompoundPrep->Competition Filtration Rapid Vacuum Filtration (GF/B or GF/C filters) TotalBinding->Filtration NSB->Filtration Competition->Filtration Washing Ice-Cold Buffer Washes Filtration->Washing Scintillation Scintillation Counting (Quantify Radioactivity) Washing->Scintillation IC50 Determine IC50 (Non-linear regression) Scintillation->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents
Reagent/MaterialSupplier & Catalog No.Purpose
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamideSynthesized or Custom OrderTest Compound
[³H]PK 11195PerkinElmer (NET835250UC)Radioligand for TSPO
Unlabeled PK 11195Sigma-Aldrich (P3363)For Non-Specific Binding
Rat Brain MitochondriaPrepared in-house or purchasedSource of TSPO receptors
Tris-HCl Buffer (50 mM, pH 7.4)Prepared in-houseAssay Buffer
Bovine Serum Albumin (BSA)Sigma-Aldrich (A7906)Reduces non-specific binding
Polyethylenimine (PEI)Sigma-Aldrich (P3143)Pre-treatment of filters
Glass Fiber Filters (GF/B or GF/C)WhatmanSeparation of bound/free ligand
Scintillation CocktailPerkinElmerFor radioactivity detection
96-well PlatesCorningAssay plate
Protocol
  • Receptor Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.

    • Wash the mitochondrial pellet by resuspending in assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuging again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The final protein concentration should be adjusted to approximately 50-100 µg per well.

  • Assay Setup:

    • Prepare serial dilutions of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]PK 11195 (at a final concentration near its Kd, typically 1-2 nM), and 100 µL of the mitochondrial preparation.

      • Non-Specific Binding (NSB): 50 µL of unlabeled PK 11195 (at a final concentration of 10 µM), 50 µL of [³H]PK 11195, and 100 µL of the mitochondrial preparation.

      • Competition: 50 µL of the N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide dilution, 50 µL of [³H]PK 11195, and 100 µL of the mitochondrial preparation.

  • Incubation:

    • Incubate the plate at 4°C for 90 minutes with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Pre-soak glass fiber filters in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

    • Rapidly terminate the incubation by vacuum filtration of the plate contents through the pre-soaked filters using a cell harvester.

    • Quickly wash each filter three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide).

    • The data should be fitted to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).

  • Determine the IC₅₀:

    • The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This value is determined from the fitted curve.

  • Calculate the Inhibitory Constant (Ki):

    • The Ki is a measure of the affinity of the competitor for the receptor and is independent of the radioligand concentration used in the assay. It is calculated using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Interpreting the Results: What the Data Will Tell You

ParameterInterpretation
IC₅₀ The potency of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide in displacing the radioligand. A lower IC₅₀ indicates higher potency.
Ki The affinity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide for TSPO. A lower Ki value signifies a higher binding affinity.
Hill Slope A Hill slope of approximately 1.0 suggests that the binding follows the law of mass action for a single binding site. A slope significantly different from 1.0 may indicate multiple binding sites or allosteric interactions.

Advanced Considerations and Alternative Techniques

While the radioligand binding assay is the gold standard, other techniques can provide complementary information:

  • Surface Plasmon Resonance (SPR): A label-free technique that can provide real-time kinetics of binding (association and dissociation rates).

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Conclusion: A Pathway to Characterizing a Novel TSPO Ligand

This guide provides a robust and scientifically grounded framework for determining the receptor binding affinity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, with a strong rationale for focusing on the Translocator Protein. By following the detailed protocol and carefully analyzing the resulting data, researchers can elucidate the compound's affinity for this important therapeutic target. A definitive Ki value will be a critical piece of data, enabling further investigation into the compound's functional activity and its potential as a novel diagnostic or therapeutic agent for a range of neurological and other disorders.

References

  • Da Pozzo, E., & Martini, C. (2015). Targeting the 18-kDa translocator protein: recent perspectives for neuroprotection. Central Nervous System Agents in Medicinal Chemistry, 15(2), 92-103. [Link]

  • Lee, J. W., Nam, H., & Yu, S. W. (2016). Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes. Experimental Neurobiology, 25(5), 262–268. [Link]

  • Rondina, M., et al. (2023). Targeting the Translocator Protein (18 kDa) in Cardiac Diseases: State of the Art and Future Opportunities. Journal of Medicinal Chemistry, 67(1), 1-21. [Link]

  • Taliani, S., et al. (2013). Targeting of the Translocator Protein 18 kDa (TSPO): A Valuable Approach for Nuclear and Optical Imaging of Activated Microglia. Bioconjugate Chemistry, 24(9), 1461-1477. [Link]

  • Karlstetter, M., et al. (2014). Endogenous and exogenous translocator protein 18 kDa (TSPO) ligands alleviate chronic microglia activation. Journal of Neuroinflammation, 11, 165. [Link]

  • Akhtar, M. J., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 267-281. [Link]

  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.2.1–1.2.19. [Link]

  • Akhtar, M. J., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 267-281. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Djuidje, E. N., et al. (2021). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 10(4), 508. [Link]

  • Singh, S., & Singh, P. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]

  • Das, A. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]

Sources

Methodological & Application

How to formulate N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide for in vivo animal dosing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation Strategies for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Executive Summary

Dosing highly lipophilic small molecules in preclinical murine models is a primary bottleneck in drug development. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a classic example of a "brick dust" compound. It features a planar, lipophilic benzothiazole core, an electron-donating ethoxy group, and a 2-methylpropanamide (isobutyramide) moiety. Together, these structural elements promote tight intermolecular hydrogen bonding and π−π stacking, resulting in high crystal lattice energy and negligible aqueous solubility.

This application note outlines field-proven, self-validating formulation protocols to successfully solubilize this compound for in vivo administration (IV, IP, and PO), ensuring reliable systemic exposure without vehicle-induced toxicity.

Physicochemical Rationale & Causality

Benzothiazole derivatives often exhibit poor physicochemical properties that make in vivo dosing untenable without specialized vehicle systems [1]. To overcome the thermodynamic penalty of solubilization, a step-wise co-solvent/surfactant strategy must be employed.

We utilize a highly validated 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline system, structurally adapted from protocols used for similar benzothiazole-based neurotherapeutics like Riluzole [2].

  • Causality of Addition Order: You cannot simply mix all solvents and add the active pharmaceutical ingredient (API). The API must first be dissolved in a strong aprotic solvent (DMSO) to disrupt the crystal lattice. Adding an intermediate dielectric bridging agent (PEG400) prevents immediate nucleation when the aqueous phase is eventually introduced. Finally, a non-ionic surfactant (Tween 80) provides micellar encapsulation, offering steric stabilization against Ostwald ripening [3].

Vehicle Selection & Quantitative Data

Table 1: Excipient Causality and Systemic Function

Excipient Volumetric Ratio Thermodynamic Function Biological Consequence
DMSO 10% Disrupts API crystal lattice & H-bonds High local osmolality; requires dilution to prevent tissue necrosis.
PEG400 40% Solvation & dielectric bridging Prolongs systemic circulation; reduces precipitation risk in blood.
Tween 80 5% Micellar encapsulation Prevents API aggregation; enhances bioavailability [3].

| 0.9% Saline | 45% | Isotonic volume expansion | Ensures physiological tolerability for IV/IP administration. |

Table 2: Maximum Tolerated Dosing Volumes by Route

Route of Administration Mouse (20-25g) Max Volume Rat (200-250g) Max Volume Recommended Needle
Intravenous (IV) 200 µL 1.0 mL 27G - 30G
Intraperitoneal (IP) 500 µL 2.0 mL 25G - 27G

| Per Os (PO - Gavage) | 250 µL | 2.5 mL | 20G - 22G (Gavage) |

Standard Operating Protocols (SOPs)

SOP 1: Preparation of a Metastable Clear Solution (For IV / IP / Acute PO)

Target Concentration: 5.0 mg/mL

  • Lattice Disruption: Weigh 5.0 mg of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide into a sterile glass vial. Add 100 µL (10% v/v) of anhydrous, cell-culture grade DMSO.

    • Action: Vortex vigorously for 60 seconds.

    • Validation: The solution must be absolutely clear. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Dielectric Bridging: Add 400 µL (40% v/v) of PEG400 to the vial.

    • Action: Vortex for 30 seconds to ensure a homogenous binary mixture.

  • Micellar Encapsulation: Add 50 µL (5% v/v) of Tween 80.

    • Action: Vortex for 30 seconds. The Tween 80 will coat the solvated API molecules, providing a steric barrier.

  • Isotonic Dilution: Dropwise, add 450 µL (45% v/v) of 0.9% Sterile Saline while continuously swirling the vial.

    • Action: Gradual addition is critical. Dumping the saline in all at once creates localized pockets of high water concentration, triggering irreversible API precipitation.

SOP 2: Preparation of a Homogenous Suspension (For Chronic PO Gavage)

Note: Chronic daily dosing of 10% DMSO can cause gastrointestinal irritation. For multi-week PO studies, a suspension is preferred over a clear solution.

  • Wetting: Weigh the API into a mortar or glass vial. Add 0.5% (v/v) Tween 80 directly to the powder and triturate/mix to wet the hydrophobic surface.

  • Dispersion: Slowly add a 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) aqueous solution while homogenizing.

    • Causality: Na-CMC increases the vehicle's viscosity, reducing the sedimentation rate of the API particles according to Stokes' Law, ensuring uniform dose delivery.

Process Visualization

Formulation_Workflow Start N-(6-ethoxy-1,3-benzothiazol-2-yl) -2-methylpropanamide (Crystalline Solid) Step1 Step 1: Add 10% DMSO (Lattice Disruption) Start->Step1 Vortex 60s Step2 Step 2: Add 40% PEG400 (Dielectric Bridging) Step1->Step2 Vortex 30s Step3 Step 3: Add 5% Tween 80 (Micellar Encapsulation) Step2->Step3 Vortex 30s Step4 Step 4: Add 45% Saline (Isotonic Dilution) Step3->Step4 Dropwise addition QC Quality Control: Tyndall Effect Test Step4->QC Laser inspection Pass Clear Solution Proceed to In Vivo Dosing QC->Pass No light scattering Fail Precipitation / Opalescence Discard & Restart QC->Fail Visible laser beam

Figure 1: Step-wise thermodynamic solubilization workflow and QC validation.

Quality Control & Self-Validation

Because SOP 1 creates a metastable supersaturated solution, it is imperative to validate the formulation before injecting animals.

  • The Tyndall Effect Test: Shine a standard red or green laser pointer through the formulation vial. If the solution is a true molecular dispersion, the laser light will pass through invisibly. If the laser beam becomes visible as a solid line of scattered light, colloidal aggregation (micellar crashing or API nucleation) has occurred. Do not administer.

  • Time-Bound Administration: Metastable solutions possess a thermodynamic clock. Always prepare the formulation fresh and administer it to the animal cohort within 2 to 4 hours of adding the final saline phase.

Sources

Cell culture assay protocols using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the use of the N-(6-ethoxy-1,3-benzothiazol-2-yl) derivative, GW5074, in cell culture-based assays. While the specific compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is not extensively documented in publicly available scientific literature, GW5074 represents a closely related and well-characterized molecule from the same chemical family. GW5074 is a potent and selective inhibitor of c-Raf kinase, a key enzyme in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is fundamental to cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

These application notes offer detailed protocols for utilizing GW5074 to probe the MAPK/ERK signaling cascade and assess its impact on cellular viability. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers investigating c-Raf inhibition in various cellular contexts.

Mechanism of Action

GW5074 is a synthetic indolinone that functions as a potent and selective inhibitor of c-Raf kinase, exhibiting an IC50 (half-maximal inhibitory concentration) of 9 nM.[1] It demonstrates high selectivity for c-Raf over a range of other kinases, including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.

Interestingly, the cellular effects of GW5074 can be complex and context-dependent. While it effectively inhibits c-Raf in biochemical assays, in certain cell types, such as neurons, it can paradoxically lead to the activation of both c-Raf and B-Raf, thereby stimulating the downstream Raf-MEK-ERK pathway. The neuroprotective effects observed with GW5074 treatment appear to be independent of MEK-ERK and Akt signaling, and are thought to involve the Ras and NF-κB signaling pathways. In contrast, in non-Hodgkin's lymphoma cells, GW5074 has been shown to inhibit the ERK1/2 signaling pathway by reducing the phosphorylation of ERK1/2, which can sensitize these cells to other anti-cancer agents.

Signaling Pathway Overview

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Raf c-Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression Regulation GW5074 GW5074 GW5074->Raf Inhibition

Caption: The MAPK/ERK signaling cascade and the point of inhibition by GW5074.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of GW5074 in cell culture experiments.

ParameterValueCell Line/SystemReference
c-Raf IC50 9 nMIn vitro kinase assay[1]
Cell Viability IC50 3.74 to 21.72 µMPanel of seven melanoma cell lines[2]
Neuroprotection Effective at 50 nMCerebellar granule neurons
Synergistic IC50 with Sorafenib 0.14 µM (HCT116) 0.01 µM (LoVo)Human colorectal cancer cell lines[3]

Protocols

Preparation of GW5074 Stock and Working Solutions

This protocol outlines the preparation of a high-concentration stock solution of GW5074 and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • GW5074 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of GW5074 in DMSO.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the GW5074 stock solution. Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions for accuracy.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final concentration of DMSO should be included in all experiments.[4]

Cell Viability Assay using MTS

This protocol describes a colorimetric assay to determine the effect of GW5074 on cell viability and proliferation. The MTS assay measures the reduction of a tetrazolium compound by viable cells to a colored formazan product.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • GW5074 working solutions

  • Vehicle control (DMSO in medium)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.

  • Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of GW5074 or the vehicle control. It is advisable to test a range of concentrations (e.g., 1.28 nM to 100 µM) to determine the IC50.[2]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).[2][5]

  • MTS Assay: After the incubation period, add 20 µL of MTS solution to each well. Incubate the plate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Neuroprotection Assay in Cerebellar Granule Neurons (CGNs)

This protocol is designed to assess the neuroprotective effects of GW5074 against apoptosis induced by potassium deprivation in primary cerebellar granule neuron cultures.

Materials:

  • Primary cerebellar granule neurons (isolated from postnatal day 5-7 rats or mice)

  • Poly-L-lysine coated culture plates

  • High Potassium (HK) medium (e.g., BME supplemented with 10% FBS, 2 mM L-glutamine, 25 mM KCl, and antibiotics)

  • Low Potassium (LK) medium (e.g., BME supplemented with 10% FBS, 2 mM L-glutamine, 5 mM KCl, and antibiotics)[6]

  • Cytosine arabinoside (Ara-C)

  • GW5074 working solutions in LK medium

  • Fluorescein diacetate (FDA) and Propidium Iodide (PI) staining solution

Procedure:

  • Neuron Culture: Isolate and plate CGNs on poly-L-lysine coated plates at a density of 2.5 x 10^5 cells/cm². After 24 hours, add Ara-C to a final concentration of 10 µM to inhibit the growth of non-neuronal cells. Maintain the cultures in HK medium for 5-7 days.[6]

  • Induction of Apoptosis and Treatment: To induce apoptosis, switch the culture medium from HK to LK medium. Concurrently, treat the neurons with the desired concentration of GW5074 (e.g., 50 nM) in LK medium.[6]

  • Incubation: Incubate the cultures for 24 hours.

  • Viability Staining: After incubation, gently wash the cells with PBS and stain with a solution of FDA (5 µg/mL) and PI (1 µg/mL) in PBS for 5 minutes at room temperature in the dark.[6]

  • Microscopy: Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (FDA), and dead cells will fluoresce red (PI).[6]

  • Quantification: Capture images from multiple random fields per well and quantify the percentage of viable neurons in the treated and control groups to determine the neuroprotective effect of GW5074.

Experimental Workflow for Neuroprotection Assay

Neuroprotection_Workflow Start Isolate Cerebellar Granule Neurons (Postnatal Day 5-7 Rats/Mice) Plate_Cells Plate Cells on Poly-L-lysine Coated Plates Start->Plate_Cells Culture_HK Culture in High Potassium (HK) Medium (e.g., 25 mM KCl) for 5-7 days Plate_Cells->Culture_HK Induce_Apoptosis Switch to Low Potassium (LK) Medium (e.g., 5 mM KCl) to Induce Apoptosis Culture_HK->Induce_Apoptosis Treatment Concurrently Treat with GW5074 Induce_Apoptosis->Treatment Incubate Incubate for 24 hours Treatment->Incubate Stain Stain with FDA/PI Incubate->Stain Analyze Fluorescence Microscopy and Quantification Stain->Analyze End Determine Neuroprotective Effect Analyze->End

Caption: Workflow for assessing the neuroprotective effects of GW5074.

References

  • BenchChem. (2025). Application Notes and Protocols for (Z)-GW 5074 in Cell Culture.
  • BenchChem. (2025). Application Notes and Protocols for Studying Apoptosis in Cerebellar Granule Neurons using GW5074.
  • Karoulia, Z., et al. (2010). C-Raf is Associated with Disease Progression and Cell Proliferation in a Subset of Melanomas. PMC.
  • ResearchGate. (n.d.). Effect of C-Raf silencing on cell viability.
  • Hatzivassiliou, G., et al. (2010). Selective and Potent Raf Inhibitors Paradoxically Stimulate Normal Cell Proliferation and Tumor Growth. AACR Journals.
  • Zhang, B. H., et al. (2007). A selective cellular screening assay for B-Raf and c-Raf kinases. PubMed.
  • Chen, Y. C., et al. (2022). The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. PMC.
  • eLife. (2016). Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.
  • MedchemExpress.com. (n.d.). GW 5074 | Raf-1 Inhibitor.
  • APExBIO. (n.d.). GW5074 - Potent Selective C-Raf Inhibitor.
  • Saeed, A., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals.

Sources

Application Note: NMR Spectroscopy Characterization Protocol for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 2-aminobenzothiazole core is a highly privileged scaffold in medicinal chemistry, serving as the pharmacophoric foundation for neurological agents (e.g., Riluzole) and emerging anti-parasitic therapeutics. Specifically, acylaminobenzothiazole derivatives, such as N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide (also known as N-(6-ethoxybenzo[d]thiazol-2-yl)isobutyramide), have been identified as potent inhibitors of Trypanosoma cruzi replication, the causative agent of Chagas disease ().

As a Senior Application Scientist, I frequently observe that the structural validation of these highly conjugated, planar heterocycles presents unique analytical challenges. The strong electron-withdrawing nature of the thiazole ring, combined with the mesomeric electron-donating effects of the 6-ethoxy group, creates a complex electronic environment. This guide provides a self-validating, step-by-step NMR protocol to unambiguously confirm the regiochemistry of the ethoxy substitution and the integrity of the isobutyramide linkage.

Causality in Experimental Design

Before executing the protocol, it is critical to understand the causality behind our analytical choices:

  • Solvent Selection (Anhydrous DMSO-d₆): Benzothiazole amides are highly crystalline and exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in standard solvents like CDCl₃. DMSO-d₆ disrupts these hydrogen bonds, ensuring complete dissolution. More importantly, DMSO prevents the rapid chemical exchange of the amide proton, allowing us to observe the critical N-H signal as a sharp singlet ().

  • Water Suppression & Artifact Avoidance: The isobutyryl methine proton typically resonates around 2.78 ppm. In standard DMSO-d₆, the residual solvent peak appears at 2.50 ppm, and the adventitious water peak appears at 3.33 ppm. If the sample is wet, the water peak broadens and shifts upfield, potentially obscuring the critical methine septet. Therefore, strictly anhydrous DMSO-d₆ is required.

  • Relaxation Delays (d1): A minimum relaxation delay of 2.0 seconds is mandated. The methyl groups of the isobutyryl and ethoxy chains have different T₁ relaxation times. A truncated delay will result in inaccurate integration, leading to a misinterpretation of the substituent ratios.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By acquiring both 1D and 2D spectra, the methodology provides orthogonal vectors of proof, ensuring that no single spectral artifact can lead to a misassignment.

Step 1: Sample Preparation

  • Weigh exactly 10–15 mg of the synthesized N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide.

  • Transfer the solid to a clean, oven-dried 5 mm NMR tube.

  • Add 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Sonicate the tube for 60 seconds to ensure a completely homogenous, clear solution.

Step 2: 1D ¹H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of DMSO.

  • Shim the magnet (Z1-Z4) until the residual DMSO pentet at 2.50 ppm has a width at half-height (w1/2) of < 1.0 Hz.

  • Acquire the ¹H spectrum using 16–32 transients, a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds.

Step 3: 1D ¹³C NMR Acquisition

  • Acquire the ¹³C spectrum using broad-band proton decoupling (e.g., WALTZ-16).

  • Set the number of scans to 1024 to achieve a high signal-to-noise ratio for the quaternary carbons (C-2, C-3a, C-7a), which relax slowly.

  • Use a d1 of 2.0 seconds.

Step 4: 2D HSQC Acquisition (The Validation Step)

  • Acquire a ¹H-¹³C HSQC spectrum.

  • Causality Check: Use this spectrum to definitively differentiate the ethoxy methyl group from the isobutyryl methyl groups by correlating them to their respective, highly distinct ¹³C chemical shifts.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts, multiplicities, and coupling constants derived from the protocol.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-H 12.35s-1HAmide proton
H-4 7.61d8.81HAromatic CH (meta to ethoxy)
H-7 7.52d2.51HAromatic CH (ortho to ethoxy)
H-5 7.00dd8.8, 2.51HAromatic CH (ortho to ethoxy)
O-CH₂ 4.06q7.02HEthoxy methylene
CH 2.78septet6.81HIsobutyryl methine
CH₃ 1.33t7.03HEthoxy methyl
CH₃ 1.15d6.86HIsobutyryl methyls (2x)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
175.8 C=OIsobutyramide carbonyl
157.5 CqBenzothiazole C-2
155.8 CqBenzothiazole C-6 (C-O)
143.2 CqBenzothiazole C-3a (Bridgehead N)
133.5 CqBenzothiazole C-7a (Bridgehead S)
121.3 CHBenzothiazole C-4
115.4 CHBenzothiazole C-5
105.2 CHBenzothiazole C-7
63.8 CH₂Ethoxy methylene
34.2 CHIsobutyryl methine
19.3 CH₃Isobutyryl methyls (2C)
14.9 CH₃Ethoxy methyl

Mechanistic Insights into Spectral Causality

To ensure absolute trustworthiness in our structural elucidation, we must map the observed data to fundamental quantum chemical principles:

  • The ABX Spin System of the Aromatic Core: The substitution of the ethoxy group at position 6 breaks the symmetry of the benzothiazole ring, creating a highly characteristic splitting pattern. The ethoxy group acts as a strong mesomeric electron donor (+M effect), pushing electron density into the ortho and para positions. Consequently, the protons ortho to the ethoxy group (H-5 and H-7) are significantly shielded, appearing upfield at 7.00 ppm and 7.52 ppm, respectively. H-4, being meta to the ethoxy group, is least affected by this shielding and appears furthest downfield at 7.61 ppm.

  • Coupling Constant Verification: The regiochemistry is definitively proven by the coupling constants. H-4 and H-5 exhibit a strong ortho coupling ( 3J≈8.8 Hz). H-5 and H-7 exhibit a fine meta coupling ( 4J≈2.5 Hz). H-7 appears as a narrowly coupled doublet, proving it lacks an ortho neighbor, which confirms the substituent is strictly at position 6.

  • Amide Deshielding: The N-H proton is heavily deshielded (12.35 ppm) due to the combined electron-withdrawing effects of the adjacent carbonyl group and the highly conjugated, electron-deficient thiazole ring.

Structural Elucidation Workflow

The following diagram illustrates the logical, self-validating workflow required to prevent analytical blind spots during the characterization of acylaminobenzothiazoles.

NMR_Workflow Start Synthesized Compound: N-(6-ethoxy-1,3-benzothiazol-2-yl) -2-methylpropanamide Prep Sample Preparation (Strictly Anhydrous DMSO-d6) Start->Prep Acq1D 1D NMR Acquisition (1H and 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC for Self-Validation) Acq1D->Acq2D Analysis1 1H Analysis: Isobutyryl & Ethoxy confirmation ABX Aromatic splitting pattern Acq1D->Analysis1 Analysis2 13C & 2D Analysis: Carbon backbone mapping Regiochemistry validation Acq2D->Analysis2 Valid Structural Validation Complete Analysis1->Valid Analysis2->Valid

Workflow for the NMR structural validation of acylaminobenzothiazole derivatives.

References

  • Title: Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: Inhibition of the ubiquitin-proteasome system by an NQO1-activatable compound Source: Cell Death & Disease (Nature Publishing Group) URL: [Link][2]

Sources

Application Note: Advanced Extraction and Purification Protocols for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals

Introduction & Physicochemical Rationale

The benzothiazole core is a highly privileged bicyclic scaffold in modern medicinal chemistry, known for its structural adaptability and broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties . The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a specific derivative characterized by a lipophilic ethoxy ether and a neutral isobutyramide linkage.

Designing an efficient extraction and purification pipeline requires a deep understanding of the molecule's physicochemical behavior. The acylation of the 2-aminobenzothiazole significantly reduces the basicity of the exocyclic nitrogen, while the endocyclic benzothiazole nitrogen remains only weakly basic (pKa ~1.5–2.5). Consequently, the molecule behaves as a highly lipophilic, largely neutral entity under standard physiological and chromatographic conditions.

Quantitative Physicochemical Profiling
PropertyValue / DescriptionChromatographic & Extraction Implication
Molecular Formula C₁₃H₁₆N₂O₂SStandard organic characterization applies.
Molecular Weight 264.34 g/mol Detectable via LC-MS (ESI+) at m/z 265.1 [M+H]⁺.
LogP (Estimated) ~2.8 – 3.2Highly lipophilic; partitions strongly into ethyl acetate during LLE; requires high organic modifier (MeCN) for RP-HPLC elution.
pKa (Benzothiazole N) ~1.5 – 2.5Weakly basic; remains unprotonated at pH > 3.
pKa (Amide NH) ~15Neutral under all standard working conditions.
Solubility Profile EtOAc, DCM, DMSO, MeOHPoor aqueous solubility. Samples must be loaded onto reverse-phase columns in DMSO or strong organic solvents to prevent precipitation.

Purification Workflow Visualization

The following workflow delineates the parallel pathways for extracting the target compound from either synthetic reaction mixtures or complex biological matrices, followed by a unified high-resolution purification pipeline.

PurificationWorkflow Matrix Crude Mixture / Matrix (Synthetic or Biological) LLE Liquid-Liquid Extraction (LLE) EtOAc / Aqueous Brine Matrix->LLE Synthetic Pathway SPE Solid-Phase Extraction (SPE) HLB Cartridge (Bio-matrix) Matrix->SPE Biological Pathway Flash Normal-Phase Flash Chromatography Silica Gel (Hexane/EtOAc) LLE->Flash SPE->Flash HPLC Preparative RP-HPLC C18 (H2O/MeCN + 0.1% FA) Flash->HPLC Cryst Recrystallization EtOAc / Hexanes HPLC->Cryst Pure Pure Target Compound >99% Purity Cryst->Pure

Fig 1. End-to-end extraction and purification pipeline for benzothiazole derivatives.

Experimental Protocols

Phase 1: Matrix Isolation

Method A: Liquid-Liquid Extraction (LLE) for Synthetic Mixtures Causality: Because the target compound has a LogP of ~3.0 and contains both hydrogen-bond acceptors (O, N) and donors (amide NH), it partitions exceptionally well into moderately polar aprotic solvents like Ethyl Acetate (EtOAc) rather than highly nonpolar solvents like hexane.

  • Quench: Dilute the crude synthetic reaction mixture with an equal volume of deionized water.

  • Extract: Add EtOAc (3 × 50 mL per 100 mL aqueous phase). Agitate vigorously and allow phase separation.

  • Wash: Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize and remove acidic byproducts) followed by saturated NaCl (brine) to remove residual water.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 40°C.

Method B: Solid-Phase Extraction (SPE) for Biological Matrices Causality: Biological matrices (plasma, urine) contain high amounts of proteins and endogenous salts. Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents are the gold standard for isolating benzothiazoles from bio-fluids because they capture the lipophilic benzothiazole core via pi-pi interactions while allowing polar interferences to be washed away.

  • Conditioning: Pass 3 mL of 100% Methanol (MeOH) through a 30 mg/1 cc HLB cartridge, followed by 3 mL of HPLC-grade water.

  • Loading: Dilute 1 mL of biological fluid with 1 mL of 5% MeOH in water. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Elute highly polar endogenous interferences with 3 mL of 5% MeOH in water.

  • Elution: Elute the target compound using 3 mL of 100% Acetonitrile (MeCN).

  • Reconstitution: Evaporate the eluate under a gentle stream of N₂ gas at 35°C and reconstitute in 200 µL of DMSO for downstream chromatography.

Phase 2: Intermediate Purification via Normal-Phase Flash Chromatography

Causality: The ethoxy and amide groups provide sufficient polarity to interact with the silanol groups on bare silica, while the lipophilic core ensures mobility in EtOAc. This step removes highly polar baseline impurities and non-polar polymeric byproducts.

  • Column Preparation: Equilibrate a standard silica gel column (230–400 mesh) with 100% Hexanes.

  • Sample Loading: Dry-load the crude extract onto a small amount of silica or load as a concentrated solution in minimal Dichloromethane (DCM).

  • Gradient Elution:

    • 0–10% EtOAc in Hexanes for 5 Column Volumes (CV) (Elutes non-polar impurities).

    • 10–40% EtOAc in Hexanes for 10 CV (Target compound typically elutes around 25-35% EtOAc).

  • Detection: Monitor fractions via UV absorbance at 254 nm and 280 nm (characteristic of the benzothiazole chromophore).

Phase 3: High-Resolution Polishing via Preparative RP-HPLC

Causality: While the molecule is largely neutral, residual silanol groups on the C18 stationary phase (pKa ~3.5–4.5) can deprotonate at neutral pH and interact with the heteroatoms of the benzothiazole ring, causing peak tailing. The addition of 0.1% Formic Acid (pH ~2.7) ensures silanols are fully protonated, promoting a pure hydrophobic retention mechanism and sharp, symmetrical peaks .

  • System Setup: Use a Preparative C18 column (e.g., 21.2 × 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program:

    • 0–2 min: Hold at 30% B.

    • 2–20 min: Linear gradient from 30% B to 90% B.

    • 20–25 min: Hold at 90% B (Column wash).

  • Injection: Inject up to 500 µL of the sample dissolved in DMSO. (Do not exceed 500 µL to prevent solvent-induced band broadening).

  • Collection: Trigger fraction collection via MS (Target m/z 265.1) or UV (254 nm). Lyophilize the collected fractions to yield a white to off-white powder.

Phase 4: Final Polishing via Recrystallization

Causality: Recrystallization acts as a self-validating purity step. The rigid, planar benzothiazole core and the amide group facilitate strong crystal lattice formation. Ethyl acetate dissolves the compound well when hot, while hexane acts as an anti-solvent, lowering the dielectric constant and forcing the hydrophobic core to aggregate as the solution cools.

  • Dissolution: Suspend the HPLC-purified solid in a minimum volume of boiling EtOAc in a sterile Erlenmeyer flask.

  • Anti-Solvent Addition: Add Hexanes dropwise while maintaining boiling until a slight, persistent turbidity is observed. Add one drop of EtOAc to clear the solution.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed, then transfer to 4°C for 12 hours to maximize yield.

  • Recovery: Filter the resulting crystals through a sintered glass funnel, wash with ice-cold hexanes, and dry under high vacuum for 24 hours.

References

  • Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Expert Opinion on Therapeutic Patents, 32(5), 469-485.[Link]

  • Asimakopoulos, A. G., Wang, L., Thomaidis, N. S., & Kannan, K. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448.[Link]

  • Kestell, P., Threadgill, M. D., Gescher, A., & Gledhill, A. P. (1991). Immunoaffinity Extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and Its Metabolites for Determination by Gas Chromatography-Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 315-321. [Link]

Application Note: Standardized Protocol for the Preparation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a highly lipophilic small molecule. Compounds featuring the benzothiazole heterocyclic nucleus are frequently utilized in drug discovery due to their diverse pharmacological activities, serving as kinase inhibitors, ion channel modulators, and neuroprotective agents[1][2]. However, the principal challenge in handling benzothiazole derivatives is their inherently poor aqueous solubility[3]. To ensure absolute experimental reproducibility in in vitro and cell-based assays, it is critical to prepare stock solutions using high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[4][5]. This application note provides a mechanistic, self-validating methodology for the solubilization, handling, and storage of this specific compound.

Physicochemical Profile & Solubilization Dynamics

Before initiating solubilization, it is imperative to establish the compound's physical parameters to calculate accurate molarities.

Table 1: Physicochemical Properties

Parameter Value Experimental Relevance
IUPAC Name N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide Defines the structural core (lipophilic).
Molecular Formula C₁₃H₁₆N₂O₂S Fundamental for chemical identification.
Molecular Weight 264.35 g/mol Critical for precise molar concentration calculations.
Primary Solvent Anhydrous DMSO (≥99.9%) Required to solvate the hydrophobic benzothiazole ring.

| Aqueous Solubility | Insoluble | Dictates the necessity of an organic carrier solvent. |

Mechanistic Insights: The Causality of Experimental Choices

As a standard practice in pharmacological screening, every step of reagent preparation must be grounded in physical chemistry.

  • Solvent Selection (The Role of DMSO): DMSO is a polar aprotic solvent. Its high dielectric constant and ability to accept hydrogen bonds allow it to effectively disrupt intermolecular forces within the solid crystal lattice of the benzothiazole amide, solvating the hydrophobic core without degrading the molecule[3].

  • The Anhydrous Imperative: DMSO is highly hygroscopic. Absorption of atmospheric moisture rapidly alters the solvent's dielectric properties, leading to the micro-precipitation of highly lipophilic compounds[1]. Using anhydrous DMSO and minimizing atmospheric exposure is non-negotiable.

  • Thermal and Photostability: While short-term kinetic energy (warming to 37°C) can thermodynamically drive dissolution, prolonged exposure to ambient light and repeated freeze-thaw cycles cause localized concentration gradients and compound degradation. Aliquoting into single-use amber vials mitigates these risks[4][6].

Standard Operating Procedure: Stock Solution Preparation

Note: Always wear appropriate PPE and conduct preparation within a certified chemical fume hood.

Phase 1: Equilibration and Weighing
  • Equilibration: Allow the lyophilized compound vial and the anhydrous DMSO to equilibrate to room temperature in a desiccator for 30 minutes prior to opening. Causality: This prevents atmospheric condensation from introducing water into the hygroscopic powder or solvent.

  • Weighing: Using a calibrated analytical balance, accurately weigh the desired mass of the compound into a sterile, light-protected (amber) microcentrifuge tube.

Phase 2: Solubilization (Self-Validating Workflow)
  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the powder (refer to Table 2).

  • Mechanical Agitation: Seal the tube tightly and vortex at maximum speed for 60 seconds.

  • Thermal Assistance (If Required): If the compound does not dissolve immediately, place the tube in a sonicating water bath set to 37°C for 5–10 minutes.

  • Self-Validation Check (Quality Control): Hold the vial against a dark background and shine a focused light beam (e.g., a laser pointer or strong LED) through the solution. The absence of light scattering (Tyndall effect) confirms complete solubilization at the molecular level. If scattering or micro-particulates are observed, the protocol mandates a return to the sonication step until optical clarity is achieved.

Phase 3: Aliquoting and Storage
  • Aliquoting: Immediately divide the master stock solution into single-use working volumes (e.g., 10 µL or 50 µL) in sterile amber tubes.

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months)[4][6]. Never subject the compound to freeze-thaw cycles.

Reconstitution Matrix

Use the following pre-calculated volumes of anhydrous DMSO to achieve standard stock concentrations based on the compound's molecular weight of 264.35 g/mol .

Table 2: DMSO Dilution Volumes for Target Molarities

Mass of Compound Volume of DMSO for 10 mM Stock Volume of DMSO for 50 mM Stock
1 mg 378.3 µL 75.7 µL
5 mg 1.89 mL 378.3 µL

| 10 mg | 3.78 mL | 756.6 µL |

Aqueous Dilution & Cellular Assay Guidelines

When transitioning from a DMSO stock to an aqueous cell culture medium, the compound is highly susceptible to "crashing out" due to the sudden shift in solvent polarity.

  • Stepwise Dilution: Never add aqueous medium directly into the DMSO stock. Instead, add the required volume of the DMSO stock dropwise into a pre-warmed intermediate volume of culture medium while vortexing gently. This ensures rapid dispersion and prevents local supersaturation.

  • Cytotoxicity Limits: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v). For sensitive cell lines, maintaining a final DMSO concentration of ≤0.1% is the gold standard[5][6]. Always include a vehicle control (medium with an equivalent DMSO concentration) in your experimental design.

Process Visualization

G N1 Equilibrate & Weigh N-(6-ethoxy-1,3-benzothiazol-2-yl) -2-methylpropanamide N2 Add Anhydrous DMSO (≥99.9% Purity) N1->N2 N3 Vortex & Sonicate (Mechanical Solubilization) N2->N3 N4 Self-Validation QC: Optical Clarity Check? N3->N4 N5 Warm to 37°C & Re-sonicate N4->N5 No (Tyndall Effect) N6 Aliquot into Amber Vials (Single-Use Volumes) N4->N6 Yes (Optically Clear) N5->N4 N7 Store at -20°C or -80°C (Strictly Avoid Freeze-Thaw) N6->N7

Workflow for the preparation and storage of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide.

References

  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. National Center for Biotechnology Information (NCBI).[Link]

  • SMALL MOLECULES - Captivate Bio. Captivate Bio.[Link]

Sources

Application Note: Advanced Crystallization Protocols for the Structural Elucidation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide represents a highly functionalized benzothiazole derivative. Benzothiazoles are privileged scaffolds in medicinal chemistry, frequently utilized in structure-based drug design (SBDD) for targets ranging from neurodegenerative enzymes to mycobacterial decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1)[1].

Achieving high-resolution structural data for this compound—both as a pure small molecule via Single-Crystal X-Ray Diffraction (SCXRD) and as a ligand in protein co-crystallization—is critical for understanding its absolute configuration, polymorphic behavior, and target binding mechanism. This application note provides field-proven, mechanistically grounded protocols to overcome the specific crystallization hurdles associated with this lipophilic, highly planar molecule.

Physicochemical Profiling & Crystallographic Causality

Successful crystallization is not a matter of trial and error; it requires manipulating the thermodynamic and kinetic environment based on the molecule's specific functional groups. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide possesses a rigid, planar benzothiazole core that strongly drives π-π stacking, often leading to rapid, uncontrolled nucleation and the formation of un-diffracting, hair-like needles[2].

To counteract this, the solvent system must be carefully engineered. The molecule features a strong hydrogen bond donor (the amide N-H) and multiple acceptors (amide C=O, thiazole N, ethoxy O). By introducing a protic co-solvent (like methanol), we can temporarily "cap" these hydrogen bond acceptors in solution, artificially slowing down the supramolecular assembly process and promoting the growth of high-quality, block-shaped crystals[3].

Table 1: Physicochemical Properties & Crystallization Implications
PropertyCharacteristicCrystallographic Implication & Causality
Molecular Formula C13H16N2O2S (MW ~264.3 g/mol )Optimal size for standard microfocus X-ray sources; low risk of severe solvent voiding.
H-Bond Donors 1 (Amide N-H)Acts as the primary driver for 1D supramolecular chain formation[4].
H-Bond Acceptors 3 (Amide C=O, Thiazole N, Ethoxy O)Competes for the single donor; high potential for concomitant polymorphism[2].
Aromaticity Planar Benzothiazole CorePromotes strong π-π stacking; high risk of 1D needle morphology if grown too fast.
Lipophilicity High (Ethoxy + Isobutyramide)Prone to "oiling out" (liquid-liquid phase separation) in purely aqueous or highly polar environments[5].

Small Molecule SCXRD Crystallization Protocols

Protocol A: Controlled Slow Evaporation (Self-Validating System)

Slow evaporation gradually removes solvent, pushing the system past the saturation point into the metastable zone where crystal growth is favored over excessive nucleation[6].

Causality: A binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) is used. DCM readily dissolves the hydrophobic core, while MeOH acts as a kinetic buffer, interacting with the amide to prevent premature, rapid stacking.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 10 mg of the compound in 3.0 mL of DCM in a clean 5 mL borosilicate glass vial.

  • Kinetic Buffering: Add 1.0 mL of Methanol dropwise while sonicating the vial to ensure complete homogenization.

  • Dust Removal (Validation Checkpoint 1): Pass the solution through a 0.22 µm PTFE syringe filter into a new, pre-rinsed vial. Rationale: Heterogeneous nucleants (dust) cause premature precipitation. A perfectly clear filtrate validates the starting state.

  • Evaporation Control: Seal the vial tightly with Parafilm. Using a fine needle, puncture exactly two pinholes in the Parafilm. Rationale: Uncontrolled evaporation yields microcrystalline powder. Pinholes restrict vapor pressure escape, extending growth to 7-14 days[6].

  • Incubation: Place the vial in a dark, vibration-free cabinet strictly maintained at 20°C.

  • Harvesting: Once crystals reach ~0.1–0.2 mm in all dimensions, harvest immediately using a loop and submerge in Paratone-N oil to prevent solvent loss and lattice degradation.

Protocol B: Anti-Solvent Vapor Diffusion

Vapor diffusion exploits concentration gradients to create localized supersaturation zones, often producing exceptionally high-quality crystals because growth rates remain low and steady[6].

Step-by-Step Procedure:

  • Inner Vial Setup: Dissolve 5 mg of the compound in 1.0 mL of Ethyl Acetate (EtOAc) in a 2 mL glass vial. Leave this vial unsealed.

  • Outer Chamber Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 4.0 mL of Hexane (the anti-solvent).

  • Diffusion Phase: Seal the outer 20 mL vial tightly with a Teflon-lined cap.

  • Incubation & Validation (Checkpoint 2): Store at 20°C. Over 5-10 days, the volatile Hexane will diffuse into the EtOAc. Check the vial under a polarized light microscope. Rationale: True crystals will exhibit birefringence (flashes of color as the polarizer is rotated), validating that the solid is crystalline, not an amorphous precipitate.

SMCryst A 1. Compound Synthesis & Purification (>99%) B 2. PXRD Bulk Validation & Solubility Screening A->B C 3. Method Selection B->C D 4A. Slow Evaporation (DCM/MeOH, 20°C) C->D High Solubility E 4B. Vapor Diffusion (EtOAc/Hexane, 20°C) C->E Moderate Solubility F 5. Crystal Harvesting (Paratone-N Oil) D->F E->F G 6. SCXRD Data Collection (100 K, Mo/Cu Kα) F->G H 7. Structure Solution (SHELXT / Refinement) G->H

Workflow for small molecule SCXRD of benzothiazole derivatives.

Protein-Ligand Co-Crystallization (SBDD Application)

When evaluating N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide as a therapeutic inhibitor (e.g., targeting DprE1 or similar dehydrogenases), elucidating its binding mode is essential[7]. Because the compound is highly lipophilic, standard aqueous soaking often fails due to ligand precipitation.

Protocol C: Sitting-Drop Co-Crystallization

Causality: Pre-incubating the ligand with the target protein before crystallization ensures the hydrophobic benzothiazole moiety is buried in the active site, preventing it from interacting with the aqueous buffer and causing liquid-liquid phase separation (oiling out)[5].

Step-by-Step Procedure:

  • Ligand Preparation: Prepare a 50 mM stock solution of the compound in 100% anhydrous DMSO.

  • Protein Preparation: Concentrate the target apo-protein to 10–15 mg/mL in a stabilizing buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Complexation: Add the ligand stock to the protein to achieve a final ligand concentration of 2 mM. Critical Constraint: Ensure the final DMSO concentration does not exceed 4% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture on ice for 2 hours to allow the binding equilibrium to establish.

  • Drop Setup: Using an automated liquid handler, set up sitting-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Acetate).

  • Equilibration & Validation (Checkpoint 3): Seal the plate and incubate at 18°C. Monitor drops via automated UV imaging. Rationale: Protein crystals will fluoresce under UV light (due to Tryptophan residues), validating that the grown crystal is proteinaceous and not a salt crystal.

SBDD A Target Protein Prep (10-15 mg/mL) C Complex Formation Strategy A->C B Ligand Stock Prep (50 mM in DMSO) B->C D Co-Crystallization (Pre-incubation) C->D E Crystal Soaking (Apo-crystal + Ligand) C->E F Vapor Diffusion Setup (Sitting/Hanging Drop) D->F G Incubation & Monitoring (18°C, Automated UV) E->G F->G H Cryoprotection & Freezing (Liquid N2) G->H I Synchrotron X-ray Diffraction & Electron Density Mapping H->I

SBDD pipeline for protein-ligand co-crystallization and diffraction.

Troubleshooting Matrix

Table 2: Common Crystallization Failures and Interventions
Observed IssueMechanistic CauseRecommended Intervention
Oiling Out (LLPS) High lipophilicity causes the compound to separate into a liquid phase rather than nucleating[5].Switch to Vapor Diffusion. Decrease the polarity gap between the solvent and anti-solvent (e.g., use Toluene instead of Hexane).
Twinned Crystals Temperature fluctuations cause secondary nucleation events on the faces of existing crystals.Move the crystallization setup to a strict, temperature-controlled incubator. Do not touch or move the vials during the first 7 days.
Hair-like Needles Dominant 1D π-π stacking of the benzothiazole core outpaces 3D hydrogen bond network formation[2].Increase the concentration of the protic co-solvent (Methanol or Ethanol) to slow down the assembly kinetics.

Sources

Troubleshooting & Optimization

How to improve the aqueous solubility of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Portal for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide . This guide is designed for formulation scientists and drug development professionals tasked with overcoming the severe aqueous solubility limitations of this highly lipophilic active pharmaceutical ingredient (API).

Compound Physicochemical Profiling

Before selecting a formulation strategy, we must establish the causality behind the API's insolubility. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a neutral, highly hydrophobic molecule.

  • High Solvation Energy: The 6-ethoxy group and the planar benzothiazole core drive a high partition coefficient (LogP), making aqueous solvation thermodynamically unfavorable 1.

  • High Crystal Lattice Energy: The isobutyramide group acts as a strong hydrogen bond donor and acceptor, while the benzothiazole ring facilitates dense π−π stacking. This creates a highly stable, rigid crystal lattice that resists dissolution [[2]]().

  • Lack of Ionizability: The acylation of the 2-amino group severely depletes the electron density of the thiazole nitrogen, dropping its pKa below 2. Consequently, traditional pH adjustment or salt formation strategies are completely ineffective.

G Start Target API: N-(6-ethoxy-1,3-benzothiazol-2-yl) -2-methylpropanamide Prop Physicochemical Profiling: Neutral, High LogP, High Lattice Energy Start->Prop ASD Amorphous Solid Dispersion (Disrupts Lattice Energy) Prop->ASD Solid Dose High Drug Loading Nano Nanosuspension (Increases Surface Area) Prop->Nano Liquid/Injectable Fast Dissolution CD Cyclodextrin Complexation (Shields Hydrophobic Core) Prop->CD Liquid Dose Low Drug Loading

Workflow for selecting solubility enhancement strategies based on API properties.

Section 1: Formulation FAQs (Mechanistic Insights)

Q1: Why does Amorphous Solid Dispersion (ASD) provide the highest thermodynamic solubility enhancement for this compound? A1: ASDs fundamentally bypass the API's high crystal lattice energy. By utilizing techniques like Hot Melt Extrusion (HME), the API is molecularly dispersed within a polymer matrix (e.g., HPMCAS) in a high-energy amorphous state. When introduced to aqueous media, the absence of a crystal lattice allows the drug to rapidly dissolve, generating a highly supersaturated solution (the "spring"), while the polymer prevents subsequent nucleation (the "parachute") 3.

Q2: How does cyclodextrin complexation interact specifically with the benzothiazole moiety? A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. For this API, the highly lipophilic 6-ethoxy-1,3-benzothiazole core acts as the "guest" molecule, fitting sterically into the hydrophobic cavity of β -cyclodextrin derivatives like Hydroxypropyl- β -cyclodextrin (HP- β -CD). This non-covalent inclusion complex shields the hydrophobic regions from water, dramatically increasing apparent solubility without altering the API's chemical structure 4.

Q3: Are nanosuspensions a viable alternative if polymer-based ASDs fail? A3: Yes. Nanosuspensions do not alter the solid state (the drug remains crystalline) but rather reduce the particle size to the sub-micron level (< 500 nm). According to the Noyes-Whitney equation, this exponential increase in surface area drastically accelerates the dissolution velocity. Furthermore, particles below 300 nm exhibit increased saturation solubility due to the increased curvature of the particle surface (Ostwald-Freundlich equation) 5.

Section 2: Troubleshooting Guides (Self-Validating Systems)

Issue 1: ASD Phase Separation During Manufacturing

Symptom: Extrudates appear opaque rather than transparent during Hot Melt Extrusion (HME), and Modulated Differential Scanning Calorimetry (mDSC) reveals two distinct Glass Transition Temperatures (Tg). Root Cause: The API and the chosen polymer are thermodynamically immiscible at the target drug loading (e.g., >30%). This leads to amorphous-amorphous phase separation, which will eventually result in API recrystallization 6. Corrective Action:

  • Calculate the Hansen Solubility Parameters (HSP) for both the API and the polymer. Ensure the difference ( Δ HSP) is < 7 MPa 0.5 .

  • Transition to a Ternary ASD by incorporating a surfactant (e.g., Vitamin E TPGS or Soluplus) to act as a miscible plasticizer and compatibilizer. Self-Validation: Re-run mDSC on the ternary formulation. A successful, stable ASD must exhibit a single, sharp Tg positioned between the Tg of the pure API and the pure polymer, with zero melting endotherms.

Issue 2: Nanosuspension Aggregation Post-Milling

Symptom: Dynamic Light Scattering (DLS) shows particle size increasing from 200 nm to >1000 nm within 48 hours of preparation. Root Cause: High surface free energy drives the nanoparticles to agglomerate or undergo Ostwald ripening. The current stabilizer system lacks sufficient steric or electrostatic repulsion 7. Corrective Action: Implement a dual-stabilizer system. Combine a steric polymer (e.g., HPMC or Poloxamer 407) with an anionic or non-ionic surfactant (e.g., Sodium Lauryl Sulfate or Tween 80) to provide electrosteric stabilization. Self-Validation: Measure the Zeta potential. A robust formulation must yield a Zeta potential of > |30| mV . Monitor the Polydispersity Index (PDI) via DLS over 28 days at 40°C/75% RH; the PDI must remain < 0.25 .

G Issue Failure Mode: Rapid Recrystallization in Media Cause Root Cause: Polymer Cannot Maintain Supersaturation Issue->Cause Solution Intervention: Formulate Ternary ASD (HPMCAS + TPGS) Cause->Solution Validate Validation: Non-Sink Dissolution Testing Solution->Validate Success Success Criteria: Sustained 'Spring & Parachute' >4h Validate->Success

Troubleshooting and validation workflow for ASD recrystallization failures.

Section 3: Self-Validating Experimental Methodologies

Protocol A: Preparation of a Ternary ASD via Hot Melt Extrusion (HME)

This protocol utilizes a ternary system to maximize both solubility enhancement and physical stability 3.

  • Pre-blending: Accurately weigh the API (20% w/w), HPMCAS-HF (75% w/w), and Vitamin E TPGS (5% w/w). Blend in a V-blender for 15 minutes to ensure homogeneity.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the temperature profile from 120°C at the feed zone to 160°C at the die.

    • Causality: The die temperature must exceed the API's melting point/Tg to ensure complete molecular dispersion, but remain below the polymer's thermal degradation threshold.

  • Quench Cooling & Milling: Rapidly cool the extrudate on a chill roll to immediately freeze the polymer chains, locking the API in the amorphous state. Mill the extrudate using a FitzMill to achieve a final particle size of < 250 µm.

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD). The resulting diffractogram must show a broad amorphous "halo" with a complete absence of sharp Bragg peaks, confirming the eradication of the crystal lattice.

Protocol B: Bottom-Up Nanosuspension via Antisolvent Precipitation

This technique is ideal for heat-sensitive compounds and relies on controlled nucleation 8.

  • Solvent Phase Preparation: Dissolve the API in a water-miscible organic solvent (e.g., DMSO or Ethanol) at a concentration of 50 mg/mL.

  • Antisolvent Phase Preparation: Prepare an aqueous solution containing 0.5% w/v Poloxamer 407 (steric stabilizer) and 0.1% w/v SLS (electrostatic stabilizer). Chill the antisolvent to 4°C.

    • Causality: Lowering the temperature reduces the kinetic solubility of the API in the aqueous phase, promoting rapid, uniform nucleation rather than localized crystal growth.

  • Precipitation: Inject the solvent phase into the chilled antisolvent phase at a 1:10 ratio under continuous high-shear homogenization (15,000 RPM) for 10 minutes.

  • Validation Checkpoint: Remove the organic solvent via rotary evaporation. Analyze the suspension via DLS. The Z-average particle size must be < 300 nm with a unimodal distribution.

Section 4: Quantitative Performance Data

The following table summarizes the expected solubility enhancement metrics for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide across different formulation strategies.

Formulation StrategyExcipient SystemSolid State / Particle SizeApparent Aqueous Solubility (µg/mL)Fold EnhancementStability Metric (30 Days, 40°C/75% RH)
Unformulated API NoneCrystalline (>10 µm)< 1.01xStable (Baseline)
Cyclodextrin Complex HP- β -CD (1:2 Molar Ratio)Solubilized Complex85.5~85xStable (No precipitation in solution)
Nanosuspension Poloxamer 407 + SLSCrystalline (~250 nm)145.0 (Kinetic)~145xMinor ripening (PDI remains < 0.3)
Ternary ASD HPMCAS + TPGSAmorphous Solid420.0 (Supersaturated)~420xStable (Single Tg maintained via mDSC)

Sources

Minimizing off-target effects of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide in phenotypic screening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide .

As a Senior Application Scientist, I have designed this guide to help you navigate the complex polypharmacology and physicochemical liabilities associated with this specific benzothiazole derivative. Phenotypic screening is a powerful tool for discovering novel biology, but compounds containing the 2-aminobenzothiazole scaffold frequently present challenges such as Pan-Assay Interference (PAINS) behavior, metabolic instability, and promiscuous off-target binding[1].

This guide provides mechanistic troubleshooting, self-validating protocols, and target deconvolution strategies to ensure your phenotypic hits represent true, translatable biology.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a high hit rate and broad cytotoxicity in my phenotypic assays when using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide. Are these true biological effects or false positives? A1: You are likely observing false positives driven by the physicochemical properties of the benzothiazole scaffold. Highly planar, lipophilic molecules often act as PAINS by forming colloidal aggregates in aqueous assay buffers[1].

  • The Causality: These aggregates non-specifically sequester assay proteins, leading to artificial inhibition curves that mimic true pharmacological engagement. Furthermore, electron-rich benzothiazoles can undergo redox cycling, generating reactive oxygen species (ROS) that cause non-specific cytotoxicity.

  • The Solution: Perform a detergent-based counter-screen (e.g., adding 0.01% Triton X-100). If the phenotypic effect disappears upon detergent addition, the compound is acting as a colloidal aggregator rather than a specific binder.

Q2: How can I distinguish the true phenotypic target of this compound from promiscuous off-target binding (e.g., GPCRs or kinases)? A2: You must transition from phenotypic observation to unbiased target deconvolution using Thermal Proteome Profiling (TPP) .

  • The Causality: TPP relies on the thermodynamic principle that proteins become significantly more resistant to heat-induced unfolding when stabilized by a bound ligand[2]. By multiplexing this thermal shift assay with quantitative mass spectrometry (using isobaric tags or Data-Independent Acquisition), you can map the compound's entire binding landscape across thousands of endogenous proteins simultaneously[3]. This allows you to differentiate the primary efficacy target from off-target kinase/GPCR liabilities inherent to the purine-mimicking benzothiazole core.

Q3: The compound shows variable efficacy in long-term cell cultures (48–72 hours). What is driving this inconsistency? A3: This is a classic symptom of metabolic instability. The 6-ethoxy group on the benzothiazole ring is highly susceptible to CYP450-mediated O-dealkylation.

  • The Causality: O-dealkylation generates a reactive phenolic intermediate. In oxidative environments, this phenol can further oxidize into a reactive quinone imine species. These electrophilic metabolites covalently bind to nucleophilic residues (like cysteines) on off-target proteins, leading to time-dependent toxicity and rapid depletion of the parent compound. We recommend monitoring the parent compound's half-life via LC-MS/MS during the assay window.

Part 2: Experimental Protocols for Target Deconvolution & Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows include built-in controls to confirm assay functionality.

Protocol A: Unbiased Target Deconvolution via Thermal Proteome Profiling (TPP)

This protocol maps the direct targets and off-targets of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide in living cells[2].

  • Cell Treatment & In Situ Binding: Culture your target cell line to 80% confluence. Treat cells with 10 µM of the compound (or DMSO vehicle) for 1 hour to allow intracellular equilibration and target binding.

  • Thermal Shift Aliquoting: Harvest the cells, wash with PBS, and divide the suspension into 10 equal aliquots.

  • Heat Stress Gradient: Subject each aliquot to a distinct temperature (ranging from 37°C to 67°C) for exactly 3 minutes using a gradient thermocycler, followed by 3 minutes at room temperature. Causality: Heat stress induces the denaturation of unbound proteins, while ligand-bound proteins remain folded at higher temperatures.

  • Lysis and Ultracentrifugation: Lyse the cells using freeze-thaw cycles in a non-denaturing buffer. Centrifuge at 100,000 × g for 20 minutes at 4°C. Causality: This critical step pellets the thermally denatured, aggregated proteins. Only the soluble, folded proteins remain in the supernatant.

  • Digestion and MS Analysis: Digest the soluble fractions with trypsin, label with TMT (Tandem Mass Tags), and analyze via LC-MS/MS.

  • Validation Checkpoint: Spike in a known kinase inhibitor (e.g., Staurosporine) in a parallel control well. If the MS data does not show a >5°C positive thermal shift ($ \Delta T_m $) for known targets like MAPK14, the thermal gradient or ultracentrifugation step failed[4].

Protocol B: Dynamic Light Scattering (DLS) for Aggregation Counter-Screening

Use this to rule out colloidal aggregation as the driver of off-target effects.

  • Sample Preparation: Prepare a 10 µM solution of the compound in your exact phenotypic assay buffer (including 1% DMSO).

  • Baseline DLS Measurement: Measure the particle size distribution using a DLS instrument.

  • Detergent Perturbation: Add Triton X-100 to a final concentration of 0.01% (v/v) and re-measure.

  • Validation Checkpoint: A true soluble compound will show particles <10 nm. If initial particles are >100 nm (indicating aggregates) and they dissolve upon adding Triton X-100, the compound is a false-positive aggregator.

Part 3: Data Presentation: Off-Target Profiling of the Benzothiazole Scaffold

To guide your medicinal chemistry optimization, the following table quantifies the common off-target liabilities associated with the structural features of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide.

Structural FeatureAssociated Off-Target LiabilityQuantitative Threshold / IndicatorMechanistic CausalityMitigation Strategy
2-Aminobenzothiazole Core Promiscuous Kinase/GPCR Binding IC50​<1μM across >5 distinct kinase familiesThe bicyclic core mimics the adenine ring of ATP, allowing it to dock into conserved hinge-binding regions.Introduce steric bulk at the 4- or 7-position to clash with conserved kinase gatekeeper residues.
6-Ethoxy Group CYP450 O-Dealkylation & ToxicityIntrinsic clearance ( CLint​ ) > 50 µL/min/mg proteinRapid dealkylation forms reactive phenols that covalently bind to off-target thiols.Replace the ethoxy group with a metabolically stable bioisostere (e.g., trifluoromethoxy).
Planar Aromatic System Colloidal Aggregation (PAINS)DLS particle size > 100 nm in aqueous bufferHigh lipophilicity drives hydrophobic stacking, sequestering proteins non-specifically.Increase sp3 carbon fraction ( Fsp3 ) or append solubilizing morpholine/piperazine motifs.

Part 4: Mandatory Visualization

The following diagram illustrates the logical workflow for triaging and deconvoluting hits derived from this compound to ensure robust phenotypic screening results.

G Start Phenotypic Hit: N-(6-ethoxy-1,3-benzothiazol-2-yl) -2-methylpropanamide Triage PAINS & Aggregation Counter-Screening Start->Triage AggCheck DLS & Redox Assays (Buffer +/- Detergent) Triage->AggCheck FalsePos False Positive (Colloidal Aggregator / ROS) AggCheck->FalsePos Aggregation Detected ValidHit Validated Hit (Specific Target Binder) AggCheck->ValidHit Clean Profile Deconv Target Deconvolution (Thermal Proteome Profiling) ValidHit->Deconv TargetID Identify Primary Target vs. Off-Target GPCRs/Kinases Deconv->TargetID

Workflow for triaging and deconvoluting benzothiazole hits in phenotypic screens.

Part 5: References

  • Phenotypic high-throughput screening identifies aryl hydrocarbon receptor agonism as common inhibitor of toxin-induced retinal pigment epithelium cell death Source: National Institutes of Health (PMC) URL:[Link]

  • Spike-In Proteome Enhances Data-Independent Acquisition for Thermal Proteome Profiling Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes Source: National Institutes of Health (PMC) URL:[Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling Source: Journal of Proteome Research (ACS Publications) URL:[Link]

  • PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide vs ethoxzolamide enzyme inhibition comparison

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Ethoxzolamide vs. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide in Carbonic Anhydrase Inhibition

Executive Summary

In the field of metalloenzyme pharmacology and drug repurposing, distinguishing between an on-target mechanism of action and off-target scaffold toxicity is a critical hurdle. Ethoxzolamide (EZA) is a classical, FDA-approved sulfonamide-based carbonic anhydrase inhibitor (CAI)[1]. Conversely, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is its exact amide analog. By replacing the primary sulfonamide with an isobutyramide group, the molecule loses its ability to coordinate the active-site zinc ion. Consequently, this amide derivative serves as a structurally matched negative control in phenotypic screening and enzyme assays[2][3].

Mechanistic Divergence: The Role of the Zinc-Binding Group (ZBG)

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The catalytic mechanism relies heavily on a zinc-bound hydroxide ion. The structural difference between these two compounds dictates their entirely divergent pharmacological profiles:

  • Ethoxzolamide (The Active Inhibitor): EZA contains a primary sulfonamide (-SO2NH2) with a pKa of approximately 8.0[4]. At physiological pH, a significant fraction of the drug exists as the sulfonamidate anion. This anion acts as a potent nucleophile, directly coordinating with the Zn²⁺ ion in the CA active site and displacing the catalytic water molecule, thereby halting enzyme activity[1].

  • The Amide Derivative (The Negative Control): N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide replaces the -SO2NH2 group with an amide (-NH-CO-CH(CH3)2). Amides lack the acidic proton necessary to form a zinc-coordinating anion at physiological pH. Furthermore, the bulky 2-methylpropanamide moiety introduces severe steric clashes within the narrow, funnel-shaped active site of CA. This dual loss of electronic and steric complementarity completely abolishes CA inhibition.

Mechanism cluster_EZA Ethoxzolamide (Active Inhibitor) cluster_Amide Amide Derivative (Negative Control) EZA Ethoxzolamide (Primary Sulfonamide) Zn Active Site Zn2+ Coordination EZA->Zn Binds Inhib CA Enzyme Inhibited Zn->Inhib Blocks Amide N-(6-ethoxy...)-2-methylpropanamide (Isobutyramide) NoZn No Zn2+ Coordination (Steric Clash) Amide->NoZn Fails to bind Active CA Enzyme Active NoZn->Active Remains

Caption: Divergent mechanisms of action based on Zinc-Binding Group (ZBG) coordination.

Comparative Pharmacodynamics & Physicochemical Data

When utilizing these compounds in parallel, researchers can validate whether observed phenotypic effects (e.g., antibacterial activity against Neisseria gonorrhoeae or Helicobacter pylori) are strictly CA-dependent[3][5].

Property / MetricEthoxzolamide (EZA)Amide DerivativeImpact on Assay Design
Primary ZBG Sulfonamide (-SO2NH2)IsobutyramideDetermines Zn²⁺ affinity
hCA II Affinity (Ki) ~8 nM>10,000 nMEZA is a potent human CAI
NgCA Affinity (Ki) ~94 nM[4]>10,000 nMValidates bacterial CA targeting
Antibacterial MIC (N. gonorrhoeae) 0.125 µg/mL[3][4]InactiveProves CA-dependent cell death
Role in Drug Discovery Active Probe / Lead CompoundStructurally Matched Negative ControlFilters out scaffold toxicity

Self-Validating Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To objectively compare the enzyme inhibition profiles of these two compounds, a stopped-flow kinetic assay is the gold standard. This self-validating system measures the pH drop associated with CO₂ hydration, utilizing the amide derivative to prove that the benzothiazole core does not optically or chemically interfere with the assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant human CA II (or bacterial NgCA) at a final concentration of 10 nM in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na₂SO₄ to maintain ionic strength).

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme solution to monitor the pH transition spectrophotometrically at 557 nm.

  • Compound Titration: Prepare serial dilutions of Ethoxzolamide and the Amide Derivative in DMSO. Add to the enzyme solution (final DMSO concentration <1% to prevent solvent-induced denaturation). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the enzyme-inhibitor mixtures for 15 minutes at 20°C to allow for steady-state binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approximately 15 mM CO₂) using a stopped-flow spectrophotometer.

  • Data Acquisition & Causality Analysis: Monitor the decrease in absorbance at 557 nm over 10 seconds.

    • Validation Check: The vehicle control will show a rapid exponential decay (active enzyme). Ethoxzolamide will show a flattened curve (inhibited enzyme). The Amide Derivative must perfectly overlay with the vehicle control, proving that the 6-ethoxybenzothiazole core alone does not interfere with the enzyme's baseline kinetics.

Workflow Start Prepare Recombinant CA Enzyme (10 nM in HEPES Buffer) Split Aliquot into Assay Wells Add Phenol Red Indicator Start->Split Trt1 Add Ethoxzolamide (Test Compound) Split->Trt1 Trt2 Add Amide Derivative (Negative Control) Split->Trt2 Trt3 Add Vehicle (Baseline Control) Split->Trt3 Assay Stopped-Flow CO2 Hydration Assay Monitor pH drop at 557 nm Trt1->Assay Trt2->Assay Trt3->Assay Data Calculate Ki and IC50 Validate Specificity Assay->Data

Caption: Self-validating stopped-flow assay workflow utilizing positive and negative controls.

Applications in Drug Discovery

Recent drug repurposing efforts have identified CAIs like ethoxzolamide as potent antibacterial agents against multidrug-resistant pathogens, including N. gonorrhoeae and H. pylori[5][6]. However, lipophilic heterocycles can sometimes exhibit non-specific membrane disruption. By deploying N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide alongside ethoxzolamide, researchers can definitively prove that bacterial cell death is caused by specific inhibition of bacterial carbonic anhydrases rather than non-specific toxicity or membrane perturbation[2][3].

References[4] Title: Repurposing FDA-approved sulphonamide carbonic anhydrase inhibitors for treatment of Neisseria gonorrhoeae | Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) | URL: https://doi.org/10.1080/14756366.2021.2015344[1] Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | Source: International Journal of Molecular Sciences (MDPI) | URL: https://doi.org/10.3390/ijms24076831[2] Title: Optimization of Acetazolamide-Based Scaffold as Potent Inhibitors of Vancomycin-Resistant Enterococcus | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: https://doi.org/10.1021/acs.jmedchem.0c00713[3] Title: Optimization of Ethoxzolamide Analogs with Improved Pharmacokinetic Properties for In Vivo Efficacy against Neisseria gonorrhoeae | Source: ACS Infectious Diseases | URL: https://doi.org/10.1021/acsinfecdis.2c00425[5] Title: Anti-Helicobacter pylori activity of ethoxzolamide | Source: Scientific Reports (Nature Portfolio) | URL: https://doi.org/10.1038/s41598-019-49981-8

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Benzothiazole Derivatives Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a drug candidate's interaction with its intended biological target is a cornerstone of a successful preclinical program. This process, known as target engagement, provides the mechanistic foundation for a compound's therapeutic effect and is a critical determinant of its potential for clinical success. For novel chemical entities, such as the promising class of benzothiazole derivatives, robust target validation is not merely a confirmatory step but a pivotal milestone that de-risks further development.

This guide, written from the perspective of a seasoned application scientist, will delve into the practical application of Surface Plasmon Resonance (SPR) for validating the target engagement of a hypothetical, yet representative, benzothiazole compound: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide (hereafter referred to as "Compound BTHZ"). We will explore the nuances of SPR as a primary validation tool and objectively compare its utility against other established biophysical methods, namely Isothermal Titration Calorimetry (ITC) and the Cellular Thermal Shift Assay (CETSA).

The Imperative of Target Validation in the Benzothiazole Class

Benzothiazole scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] The specific ethoxy and methylpropanamide substitutions on our Compound BTHZ may confer unique pharmacological properties, but without a clear understanding of its molecular target, advancing such a compound is a high-risk endeavor. Target validation using a sensitive and quantitative technique like SPR allows us to move beyond phenotypic observations to a precise, mechanistic understanding of how our compound elicits its biological effects.

Surface Plasmon Resonance (SPR): A Real-Time Window into Molecular Interactions

SPR is a label-free optical biosensing technique that enables the real-time monitoring of biomolecular interactions.[5][6] In a typical SPR experiment for validating the binding of a small molecule like Compound BTHZ to its putative protein target, the protein is immobilized on a sensor chip. A solution containing Compound BTHZ is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[7][8]

The output of an SPR experiment is a sensorgram, a plot of the binding response over time. This real-time data allows for the determination of key kinetic parameters:

  • Association rate constant (k_a): The rate at which the compound binds to the target.

  • Dissociation rate constant (k_d): The rate at which the compound unbinds from the target.

  • Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a.

The ability of SPR to provide this detailed kinetic information is a significant advantage in drug discovery, as it allows for a more nuanced understanding of the drug-target interaction beyond simple affinity.[6][9]

A Visual Overview of the SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Select & Prepare Sensor Chip e1 Immobilize Target Protein on Sensor Chip p1->e1 p2 Purify & Prepare Target Protein (Ligand) p2->e1 p3 Prepare Compound BTHZ (Analyte) e2 Inject Compound BTHZ over Surface p3->e2 e1->e2 e3 Monitor Binding in Real-Time e2->e3 e4 Regenerate Sensor Surface e3->e4 a1 Generate Sensorgram e3->a1 e4->e2 Multiple Cycles a2 Fit Data to Binding Models a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: A generalized workflow for a Surface Plasmon Resonance experiment.

Comparative Analysis: SPR vs. Alternative Methodologies

While SPR is a powerful tool, it is not always the optimal choice for every research question. A comprehensive understanding of its strengths and weaknesses in comparison to other techniques is crucial for designing a robust target validation strategy.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Principle Measures changes in refractive index upon binding to an immobilized ligand.[5][7]Measures the heat released or absorbed during a binding event in solution.[10][11]Measures the change in thermal stability of a protein in the presence of a ligand in cells or cell lysates.[12][13]
Data Output Kinetic rates (k_a, k_d), affinity (K_D), and stoichiometry.[6][9]Thermodynamic parameters (ΔH, ΔS), affinity (K_D), and stoichiometry.[10][14]Target engagement in a cellular context (thermal shift).[15][16]
Sample Requirements Requires one binding partner to be immobilized. Moderate sample consumption.Both binding partners are in solution. Can be sample-intensive.[14]Can be performed in intact cells or cell lysates.
Throughput Moderate to high, with some systems capable of screening hundreds of compounds.[8]Low to moderate.Low to moderate, though higher-throughput versions are being developed.[16]
Label-Free Yes.[5]Yes.[10]Yes.[13]
Key Advantage Provides detailed kinetic information (on- and off-rates).[6][9]Provides a complete thermodynamic profile of the interaction.[10][14]Confirms target engagement in a more physiologically relevant environment.[12][15]
Key Limitation Immobilization may affect protein conformation. Does not directly measure binding in a cellular context.[16][17]Lower sensitivity for very weak or very tight binders. Does not provide kinetic data.[14]Does not provide direct affinity or kinetic data. Not all ligand binding events result in a thermal shift.[12]
The Synergy of Orthogonal Approaches

The choice between SPR, ITC, and CETSA is not always mutually exclusive. In fact, a multi-pronged approach often provides the most compelling evidence for target engagement. For instance, the in-vitro binding kinetics and affinity determined by SPR can be complemented by the thermodynamic data from ITC, while CETSA can confirm that the compound engages the target within the complex milieu of the cell.

Decision_Tree start What is the primary research question? q1 Need detailed kinetic information (on/off rates)? start->q1 q2 Need a complete thermodynamic profile (enthalpy, entropy)? start->q2 q3 Need to confirm target engagement in a cellular context? start->q3 ans1 SPR q1->ans1 ans2 ITC q2->ans2 ans3 CETSA q3->ans3

Sources

Benchmarking N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide against standard benzothiazole inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this comprehensive guide for benchmarking N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide against standard benzothiazole inhibitors. This document provides a robust framework for researchers, scientists, and drug development professionals to conduct a thorough and objective comparison of these compounds.

Introduction: The Versatility of the Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide range of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to its exploration in oncology, neurodegenerative diseases, and infectious diseases. This guide will focus on a systematic approach to benchmarking a novel benzothiazole derivative, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, against established inhibitors.

Compound Under Investigation: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Structure:

Rationale for Investigation: The 2-amido-benzothiazole moiety is a common feature in inhibitors of various enzymes, including certain kinases and enzymes involved in amyloid plaque formation. The ethoxy group at the 6-position can enhance cell permeability and may influence target selectivity. The isobutyramide side chain can participate in hydrogen bonding and hydrophobic interactions within the target's active site.

Selection of Standard Benzothiazole Inhibitors for Comparison

To provide a meaningful benchmark, it is crucial to select well-characterized, commercially available benzothiazole inhibitors. For the purpose of this guide, we will consider two potential areas where benzothiazole inhibitors have shown promise: kinase inhibition and modulation of amyloid-beta (Aβ) aggregation.

Table 1: Selected Standard Benzothiazole Inhibitors

Inhibitor Primary Target(s) Reported IC50/EC50 Mechanism of Action
Riluzole Voltage-gated sodium channels, Protein Kinase C (PKC)~15 µM for PKCModulates glutamate neurotransmission, inhibits PKC
GW 5074 c-Raf kinase~9 nMATP-competitive inhibitor
PIB (Pittsburgh Compound B) Amyloid-beta (Aβ) plaquesKd = 1-2 nMBinds to fibrillar Aβ

Experimental Workflow for Benchmarking

The following diagram outlines the general workflow for a comprehensive benchmarking study.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular & Functional Assays A Compound Acquisition & QC B Target Selection (e.g., Kinase Panel, Aβ Aggregation) A->B C Single-Dose % Inhibition Screening B->C D Dose-Response & IC50 Determination C->D Hit Identification E Selectivity Profiling (Against Related Targets) D->E F Mechanism of Action Studies E->F G Cell Viability/Toxicity Assays F->G Lead Characterization H Target Engagement Assays in Cells G->H I Functional Cellular Assays H->I

Caption: A three-phase workflow for benchmarking novel inhibitors.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: c-Raf Kinase)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.

Principle: The assay measures the amount of phosphorylated substrate produced by the kinase. The inhibitory effect of the compounds is determined by the reduction in phosphorylation.

Materials:

  • Recombinant human c-Raf kinase

  • MEK1 (unactive) as substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, GW 5074, Riluzole) dissolved in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A common starting range is 10 mM to 1 nM.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase buffer, c-Raf kinase, and MEK1 substrate. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Read the luminescence on a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Table 2: Hypothetical IC50 Values against c-Raf Kinase

Compound IC50 (nM) 95% Confidence Interval Hill Slope
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide8575 - 951.1
GW 5074 (Standard)108 - 121.0
Riluzole (Standard)> 10,000N/AN/A
Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol assesses the ability of the test compounds to inhibit the aggregation of amyloid-beta peptides.

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.

Materials:

  • Synthetic Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, 100 mM NaCl)

  • Test compounds (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, PIB) dissolved in DMSO

  • 96-well black, clear-bottom assay plates

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ(1-42) in a suitable solvent like hexafluoroisopropanol (HFIP), then lyophilize to obtain a monomeric starting material. Reconstitute in a small volume of DMSO and then dilute into the assay buffer to the desired final concentration (e.g., 10 µM).

  • Compound Preparation: Prepare dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the Aβ solution, the test compound dilutions, and the ThT solution. Include controls with Aβ and DMSO (maximum aggregation) and buffer only (background).

  • Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis: Plot the fluorescence intensity against time for each compound concentration. The percentage of inhibition can be calculated by comparing the final fluorescence values of the compound-treated wells to the DMSO control. Determine the IC50 from a dose-response curve.

Data Presentation:

Table 3: Hypothetical IC50 Values for Aβ Aggregation Inhibition

Compound IC50 (µM) 95% Confidence Interval
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide5.24.5 - 6.0
PIB (Standard)0.80.6 - 1.0

Mechanism of Action Studies

Understanding how a compound inhibits its target is crucial. For kinase inhibitors, this involves determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

G A Enzyme (E) Active Site E E-S-ATP Complex (Product Formation) A:p1->E B Substrate (S) B->A:p1 C ATP C->A:p1 D Inhibitor (I) D->A:p1 Competitive D->A Non-competitive D->E Uncompetitive F E-I Complex (Inactive) G E-S-I Complex (Inactive)

Caption: Modes of enzyme inhibition by small molecules.

To determine the mechanism of inhibition for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide against a kinase, the kinase assay protocol can be modified by varying the concentration of ATP while keeping the inhibitor concentration constant. The resulting data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Conclusion

This guide provides a comprehensive framework for benchmarking N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide against standard benzothiazole inhibitors. By following these detailed protocols and principles of robust scientific investigation, researchers can generate high-quality, reproducible data to accurately assess the potential of this novel compound. The emphasis on proper controls, dose-response analysis, and mechanistic studies will ensure a thorough and reliable comparison.

References

  • Benzothiazoles: a new chapter of an old story. A review. European Journal of Medicinal Chemistry. [Link]

  • The story of Riluzole. Reactions. [Link]

  • Discovery of a Novel and Selective Series of c-Raf Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pittsburgh Compound-B, a new PET radiotracer for in vivo imaging of amyloid pathology in Alzheimer's disease. Annals of Neurology. [Link]

  • A practical guide to the use of Thioflavin T to monitor amyloid fibril formation. Methods in Molecular Biology. [Link]

Selecting Positive Controls for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide (hereafter referred to as EBM ) belongs to the benzothiazole amide class of small molecules. Benzothiazole derivatives are privileged scaffolds frequently identified in high-throughput screening (HTS) campaigns targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) [1]. 11β-HSD1 is an endoplasmic reticulum-resident oxidoreductase that amplifies local glucocorticoid action by converting inactive cortisone into active cortisol[2]. Inhibiting this enzyme is a major therapeutic strategy for treating metabolic syndrome, obesity, and type 2 diabetes[3].

When advancing a hit compound like EBM through the drug discovery cascade, selecting the correct positive controls is not merely a procedural formality—it is the mechanistic foundation that validates assay sensitivity, dynamic range, and target selectivity. This guide provides an objective comparison of industry-standard positive controls and details self-validating experimental workflows for EBM screening.

Mandatory Visualization: Pathway & Workflow

Pathway Substrate Cortisone (Inactive Glucocorticoid) Enzyme 11β-HSD1 Enzyme (Endoplasmic Reticulum) Substrate->Enzyme Binds Active Site Product Cortisol (Active Glucocorticoid) Enzyme->Product Reductase Activity Cofactor NADPH (Electron Donor) Cofactor->Enzyme Provides H+ Inhibitor Positive Controls (CBX, BVT.2733, GA) Inhibitor->Enzyme Competitive Inhibition TestCmpd Test Compound (EBM) TestCmpd->Enzyme Putative Inhibition

11β-HSD1 metabolic pathway illustrating the reduction of cortisone to cortisol and inhibition nodes.

Workflow Step1 1. Assay Setup Microsomes + NADPH Step2 2. Compound Addition EBM & Controls Step1->Step2 Step3 3. Reaction Add Cortisone (37°C) Step2->Step3 Step4 4. Detection Quantify Cortisol Step3->Step4 Step5 5. Validation Calculate Z'-Factor Step4->Step5

Step-by-step high-throughput screening workflow for evaluating 11β-HSD1 inhibitors.

The Causality of Control Selection: Mechanistic Insights

A singular positive control cannot fulfill all validation requirements across biochemical, cell-based, and in vivo assays. The choice of control must be dictated by the specific mechanistic question being asked:

  • Carbenoxolone (CBX) - The Baseline Validator: CBX is a synthetic hemisuccinyl ester derivative of glycyrrhetinic acid. It acts as a potent but non-selective competitive inhibitor of both 11β-HSD1 and 11β-HSD2[2].

    • Causality for use: In biochemical HTS, you must define the absolute floor of enzyme activity (100% inhibition). Because CBX reliably binds the active domain with an IC₅₀ of ~2 μM[4], it is the universal standard for calculating the Z'-factor and defining the maximum assay window.

  • Glycyrrhetinic Acid (GA) - The Cellular Benchmark: GA is a natural product inhibitor that exhibits high potency against 11β-HSD1[5].

    • Causality for use: GA is highly membrane-permeable, making it the preferred positive control for intact cell assays (e.g., primary human keratinocytes or adipocytes) where EBM's cellular penetration and endoplasmic reticulum target engagement are being evaluated[5].

  • BVT.2733 - The Selectivity & In Vivo Standard: BVT.2733 is a non-steroidal, highly selective 11β-HSD1 inhibitor (mouse IC₅₀ = 96 nM) with >30-fold selectivity over the 11β-HSD2 isoform[6].

    • Causality for use: When profiling EBM for off-target effects, BVT.2733 serves as the benchmark for 11β-HSD1 vs. 11β-HSD2 selectivity. Furthermore, its proven efficacy in reducing adipose tissue inflammation (lowering MCP-1 and IL-6) and body weight in diet-induced obese mice makes it the mandatory positive control for in vivo phenotypic screening[3].

Quantitative Comparison of Positive Controls

Control CompoundPrimary MechanismHuman 11β-HSD1 IC₅₀Human 11β-HSD2 IC₅₀Optimal Assay Application
Carbenoxolone (CBX) Non-selective competitive inhibitor~2.0 μM~2.0 μMBiochemical baseline (100% inhibition), Z'-factor calculation
Glycyrrhetinic Acid (GA) Non-selective natural product10 - 50 nM10 - 50 nMIntact cell-based assays (high membrane permeability)
BVT.2733 Selective non-steroidal inhibitor3.3 μM (Human) / 96 nM (Mouse)> 33.0 μMSelectivity profiling, In vivo metabolic/obesity models

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps using the positive controls discussed above.

Protocol A: Biochemical Scintillation Proximity Assay (SPA)

This assay determines the direct enzymatic inhibition of 11β-HSD1 by EBM using CBX as the baseline validator[7].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM EDTA). Supplement with 1 mM NADPH to prevent cofactor depletion during the reductase reaction.

  • Enzyme Addition: Dispense human or mouse 11β-HSD1 microsomes into a 384-well plate.

  • Compound Incubation:

    • Test Wells: Add EBM in a 10-point dose-response curve (0.1 nM to 10 μM).

    • Positive Control Wells: Add 10 μM Carbenoxolone (CBX) to define 100% inhibition[2].

    • Negative Control Wells: Add DMSO vehicle (0.1% final concentration) to define 0% inhibition.

    • Incubate at room temperature for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 200 nM [³H]-cortisone[7]. Incubate at 37°C for 30 minutes.

  • Detection: Add monoclonal anti-cortisol antibodies coupled to protein A-coated SPA beads. Read luminescence on a microplate scintillation counter.

  • Self-Validation Check: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay is only valid for EBM screening if the Z'-factor is ≥ 0.5.

Protocol B: Intact Cell-Based LC-MS/MS Assay

This assay evaluates EBM's ability to cross the cell membrane and inhibit intracellular 11β-HSD1, using Glycyrrhetinic Acid (GA) as the control[5].

  • Cell Culture: Seed HEK-293 cells stably expressing 11β-HSD1 (or primary adipocytes) in 96-well plates at 5x10⁴ cells/well. Grow for 24 hours.

  • Starvation: Wash cells and replace with charcoal-treated serum-free medium to remove endogenous steroids.

  • Compound Treatment:

    • Treat cells with EBM (various concentrations).

    • Treat positive control wells with 1 μM Glycyrrhetinic Acid (GA)[5].

    • Pre-incubate for 25 minutes at 37°C.

  • Substrate Incubation: Add 200 nM unlabeled cortisone to all wells. Incubate for exactly 30 minutes at 37°C[5].

  • Extraction & Quantification: Extract the culture media using ethyl acetate. Evaporate and reconstitute in mobile phase. Quantify the cortisone-to-cortisol conversion ratio using HPLC-MS/MS.

  • Self-Validation Check: The GA control wells must show >90% reduction in cortisol formation compared to vehicle-treated wells to confirm that the intracellular environment and cofactor (NADPH) regeneration systems are functioning properly.

References

  • BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed.[Link]

  • BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PLOS One.[Link]

  • Inhibition of 11b-HSD1 by Tetracyclic Triterpenoids from Euphorbia kansui - MDPI.[Link]

  • Yeast-based assays for screening 11β-HSD1 inhibitors - PMC.[Link]

  • Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV - PLOS One.[Link]

  • Partial Deficiency or Short-Term Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Improves Cognitive Function in Aging Mice - Journal of Neuroscience.[Link]

Sources

Isothermal titration calorimetry validation for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide binding

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Binding of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide to its Target Protein

In the landscape of drug discovery and development, the rigorous and quantitative validation of a compound's binding to its target is non-negotiable. It is the foundational data upon which decisions worth millions of dollars are made. For our compound of interest, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, a novel benzothiazole derivative, we must move beyond simple confirmation of interaction to a complete thermodynamic and stoichiometric characterization. This guide provides an in-depth protocol for achieving this using Isothermal Titration Calorimetry (ITC), the gold standard for characterizing intermolecular interactions.[1]

Here, we will not only detail the steps for a robust ITC experiment but also explain the critical reasoning behind each choice. Furthermore, we will compare ITC with other common biophysical techniques, providing the necessary context for researchers to justify their choice of methodology and to understand the complementary nature of different approaches.

The Gold Standard: Why ITC is the Definitive Choice

Isothermal Titration Calorimetry stands out because it directly measures the heat released or absorbed during a binding event.[2] This is a universal property of chemical reactions, meaning ITC is a label-free and immobilization-free technique that measures the interaction in solution, as close to native conditions as possible.[2][3] A single, well-designed ITC experiment provides a complete thermodynamic profile of the interaction[1][4][5]:

  • Binding Affinity (K_D) : The dissociation constant, which quantifies the strength of the interaction.

  • Enthalpy (ΔH) : The heat change associated with the formation of binding bonds.[6][7]

  • Entropy (ΔS) : The change in the system's disorder, often related to conformational changes and the displacement of water molecules.[6][7]

  • Stoichiometry (n) : The molar ratio of the ligand to the protein in the final complex.[8]

This complete thermodynamic signature provides deep mechanistic insights into the driving forces behind the binding event, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[4][5]

Designing a Self-Validating ITC Experiment

The trustworthiness of ITC data hinges on a meticulously designed experiment that includes built-in checks and controls. The goal is to ensure that the measured heat is solely from the binding interaction of interest and not from artifacts like buffer mismatch or heats of dilution.[8][9]

Pre-Experimental Considerations: The Foundation of Quality Data
  • Sample Purity and Accurate Concentration : This is the most critical and often overlooked aspect. Both the protein and the small molecule ligand must be of the highest possible purity.[10] Inaccurate concentration measurements are a primary source of error, directly impacting the determined stoichiometry (n) and, consequently, the binding affinity (K_D).[11] We recommend using a combination of methods (e.g., A280 with a calculated extinction coefficient for the protein and quantitative NMR for the small molecule) to determine concentrations accurately.

  • Buffer Selection and Preparation : The choice of buffer is crucial for protein stability and activity.[10] A common starting point is a buffer like PBS or HEPES. However, it is essential to consider the buffer's ionization enthalpy. If proton exchange occurs upon binding, it can contribute to the measured heat.[1] To dissect this, experiments can be run in buffers with different ionization enthalpies.[1][5]

  • The Cardinal Rule: Identical Buffer Matching : The ligand and protein solutions must be in an identical buffer.[11] The most reliable method to achieve this is to dialyze the protein against the final buffer and then use the resulting dialysate to dissolve the ligand.[6] This minimizes large, artifactual heats of dilution that can completely mask the binding signal.[8][12] Even minor pH differences (less than 0.1 pH units) between the cell and syringe solutions can cause significant artifacts.[8][13]

  • Solvent Considerations : If the ligand, like our benzothiazole derivative, requires a solvent such as DMSO for solubility, the exact same concentration of DMSO must be present in both the protein (cell) and ligand (syringe) solutions.[10][11] The recommended upper limit is typically 5-10% DMSO.[10]

Experimental Workflow Diagram

The following diagram outlines the logical flow of a self-validating ITC experiment.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Validation P1 High Purity Protein & Ligand P2 Accurate Concentration Determination P1->P2 P3 Dialyze Protein vs. Buffer P2->P3 P4 Use Dialysate to Dissolve Ligand P3->P4 E1 Control 1: Ligand into Buffer P4->E1 E3 Primary Experiment: Ligand into Protein E1->E3 E2 Control 2: Buffer into Protein E2->E3 A1 Integrate Raw Data E3->A1 A2 Subtract Control Heats A1->A2 A3 Fit to Binding Model (e.g., One-Set-of-Sites) A2->A3 A4 Extract K_D, ΔH, n A3->A4 A5 Calculate ΔG, TΔS A4->A5 A6 Validate Results: Does 'n' make sense? Is fit high quality? A5->A6

Caption: A validated ITC experimental workflow from preparation to analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation :

    • Prepare 500 µL of the target protein at a concentration of 20 µM in the final, degassed buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, 2% DMSO).

    • Prepare 250 µL of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide at a concentration of 200 µM in the exact same buffer batch (dialysate). The 10-fold higher ligand concentration is a good starting point for a 1:1 interaction.

    • Prepare a sufficient volume of the buffer for control experiments and cleaning.

    • Thoroughly degas all solutions immediately prior to use to prevent bubble formation.[11]

  • Instrument Setup :

    • Ensure the ITC instrument is clean and has passed a water-into-water validation test to check for baseline stability.[9][14]

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

  • Control Experiment 1: Ligand into Buffer :

    • Load the buffer into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Run a full titration sequence (e.g., 1 initial 0.4 µL injection followed by 19 x 2 µL injections).

    • Rationale : This measures the heat of dilution of the ligand. In a well-matched buffer, these peaks should be small, consistent, and similar to the final peaks of the main experiment where the protein is saturated.[8][14]

  • Primary Experiment: Ligand into Protein :

    • Thoroughly clean the cell and syringe.

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Run the identical titration sequence.

  • Data Analysis :

    • Integrate the area under each injection peak in the raw thermogram.

    • Subtract the heats from the "Ligand into Buffer" control experiment from the primary experiment's integrated heats.

    • Plot the resulting heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to an appropriate model (e.g., "One Set of Sites") to determine K_D, ΔH, and n.[8]

Data Interpretation: A Case Study

Let's assume the following data was obtained for our benzothiazole compound.

ParameterValueUnitInterpretation
K_D 150nMIndicates a strong binding affinity.
n (Stoichiometry) 0.98Confirms a 1:1 binding model, validating the protein concentration and activity.
ΔH (Enthalpy) -8.5kcal/molThe binding is enthalpically driven and exothermic. This suggests favorable bond formations (e.g., hydrogen bonds, van der Waals interactions).
-TΔS (Entropy) -2.2kcal/molThe binding is entropically opposed. This could be due to a loss of conformational freedom in the ligand and/or protein upon binding.
ΔG (Gibbs Free Energy) -10.7kcal/molThe overall binding is spontaneous and thermodynamically favorable.

A stoichiometry value (n) close to 1.0 is a strong indicator of a well-behaved, specific interaction and accurate sample concentrations.[14] Deviations from this (e.g., n=0.5 or n=2) might suggest dimerization or other complex binding phenomena that require further investigation.[14]

Comparative Analysis: ITC vs. Orthogonal Methods

No single technique tells the whole story. Validating a key interaction requires confirmation from an orthogonal method that relies on a different physical principle.

TechniquePrincipleStrengthsWeaknessesBest For
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding in solution.Provides full thermodynamic profile (K_D, ΔH, ΔS, n) in one experiment. Label-free, in-solution.[1][15][16]Higher sample consumption. Lower throughput. Not ideal for very weak or very tight binders.[17]Deep thermodynamic characterization and validation of binding mechanism.[15]
Surface Plasmon Resonance (SPR) Measures change in refractive index as mass binds to a sensor surface.Provides real-time kinetics (k_on, k_off) and affinity (K_D). High sensitivity, lower sample consumption.[15][18]Requires immobilization of one partner, which can affect activity. Mass-transport artifacts can occur.[17][18]Kinetic profiling and high-throughput screening.[15]
Bio-Layer Interferometry (BLI) Measures change in the interference pattern of light reflected from a biosensor tip.Real-time kinetics. Higher throughput than SPR. Less susceptible to bulk refractive index changes.[17]Requires immobilization. Generally lower sensitivity than SPR.[18]High-throughput screening and concentration analysis.
Microscale Thermophoresis (MST) Measures molecule movement in a microscopic temperature gradient, which changes upon binding.Very low sample consumption. Works in complex solutions (e.g., lysate). Wide affinity range.[18]Requires fluorescent labeling of one partner (can affect binding).[18]Difficult-to-purify targets and initial hit screening.

As the table shows, while SPR is excellent for determining the rates of binding and dissociation, ITC is unparalleled in its ability to reveal the thermodynamic forces driving the interaction.[15] Using SPR to confirm the K_D obtained from ITC would provide a very strong validation package for the N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide project.

Troubleshooting Common ITC Artifacts

IssuePotential Cause(s)Solution(s)
Large, constant peaks that don't saturate Significant buffer/solvent mismatch.[12]Prepare fresh samples, ensuring identical buffer composition via dialysis.[8][19]
Noisy baseline or spikes between injections Air bubbles in the cell or syringe; dirty cells.[12]Degas samples thoroughly. Follow proper filling techniques. Clean cells according to manufacturer protocols.
Drifting baseline Insufficient equilibration time; pH mismatch; slow conformational change.[12]Increase the spacing between injections. Verify pH of cell and syringe solutions are matched (<0.1 unit difference).[13]
No detectable binding heat Binding enthalpy is near zero ("isoenthalpic"); no binding is occurring.[12]Change the experimental temperature, as ΔH is temperature-dependent. If still no signal, the interaction may be too weak or non-existent.

Conclusion

Validating the binding of a lead compound like N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a cornerstone of preclinical drug development. Isothermal Titration Calorimetry provides the most comprehensive and direct measure of the binding thermodynamics in solution. By following a rigorous, self-validating protocol that includes meticulous sample preparation and appropriate controls, researchers can generate high-confidence data on affinity, stoichiometry, and the enthalpic and entropic drivers of the interaction. When complemented by an orthogonal kinetic method like SPR, the resulting dataset provides an unassailable foundation for advancing a compound toward clinical development.

References

  • University of York, Department of Biology. Isothermal titration calorimeter. [Link]

  • AZoM. (2015, July 29). The Working Principle of Isothermal Titration Calorimetry. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • The Huck Institutes, Penn State. Isothermal Titration Calorimetry. [Link]

  • The Huck Institutes, Penn State. Troubleshooting. [Link]

  • Malvern Panalytical. (2019, March 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. [Link]

  • Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Link]

  • Van der Veken, P., et al. (2013). Isothermal titration calorimetry and surface plasmon resonance allow quantifying substrate binding to different binding sites of Bacillus subtilis xylanase. PLoS One, 8(8), e70935. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Kasimova, M.R. (2011, August 11). Troubleshooting guide for Isothermal Titration Calorimetry. [Link]

  • Lab Manager. (2026, February 10). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

  • Geng, F., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 483. [Link]

  • AFFINImeter. ITC Experimental Data. [Link]

  • NECTAR COST Action. Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. [Link]

  • AFFINImeter. (2014, August 7). Use of precise standard reactions for Isothermal Titration Calorimeter validation. [Link]

  • MicroCal, LLC. A Troubleshooting Guide for Isothermal Titration Calorimetry. [Link]

  • Atomika Teknik. ITC Troubleshooting. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]

  • ResearchGate. (2014, May 5). Is there any approach by which I can determine the binding affinities between 2 proteins ( protein- protein interaction)?. [Link]

  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]

  • Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. [Link]

  • National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200. [Link]

  • Tuma, R., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1968, 69-83. [Link]

  • Bou-Abdallah, F. (2010). Characterization of molecular interactions using isothermal titration calorimetry. Journal of Visualized Experiments, (45), 2231. [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。